molecular formula C7H10N2O2 B3164294 5-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 890590-91-7

5-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3164294
CAS No.: 890590-91-7
M. Wt: 154.17 g/mol
InChI Key: CHWXKAHFWLSLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isopropyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWXKAHFWLSLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918863
Record name 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92933-47-6
Record name 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 92933-47-6) is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its structural motifs—a pyrazole ring and a carboxylic acid—impart a unique combination of properties that are critical for its application in the design of bioactive molecules. Understanding the fundamental physicochemical characteristics of this compound is paramount for optimizing reaction conditions, predicting biological behavior, and developing robust formulations. This guide provides a comprehensive analysis of its key properties, detailed experimental protocols for their determination, and an overview of its spectroscopic profile.

Introduction and Significance

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of more complex molecules. The interplay between the acidic carboxylic acid group, the aromatic and amphiprotic pyrazole core, and the lipophilic isopropyl substituent dictates its behavior in both chemical and biological systems. Key physicochemical parameters such as acidity (pKa), lipophilicity (logP), solubility, and melting point directly influence its reactivity, absorption, distribution, metabolism, and excretion (ADME) profile, making their accurate determination essential for any research and development program.[2]

Core Physicochemical Properties

The molecular structure of this compound is the primary determinant of its chemical personality. The carboxylic acid function is the main acidic center, while the pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom. The isopropyl group enhances the molecule's nonpolar character.

Data Summary

A consolidation of available experimental and predicted data for this compound is presented below. It is critical to note that while experimental values are preferred, high-quality predictive models provide valuable estimations for guiding experimental design.

Physicochemical PropertyValueMethod / Source
Molecular Formula C₇H₁₀N₂O₂-
Molecular Weight 154.17 g/mol -
Physical Form Solid[3]
Melting Point 153 - 157 °CExperimental (lit.)[4]
Boiling Point 357.8 ± 30.0 °CPredicted
Acidity Constant (pKa) ~3.6 - 4.0Predicted (for carboxylic acid group on similar structures)[5]
LogP (Octanol/Water) 1.23Predicted (for isomer 3-isopropyl-1H-pyrazole-5-carboxylic acid)[6]
Aqueous Solubility Data not available-

Experimental Determination of Physicochemical Properties

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail robust, self-validating methodologies for determining the key physicochemical parameters of this compound.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. It is recorded as a temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A broad melting range typically indicates the presence of impurities. The capillary method is a standard and reliable technique for this determination.

Detailed Protocol:

  • Sample Preparation: Place a small amount of dry, finely powdered this compound on a clean, dry watch glass. Tamp the open end of a glass capillary tube into the powder until a 2-3 mm column of packed sample is obtained at the sealed bottom.

  • Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube setup). Ensure the sample is positioned adjacent to the thermometer bulb or temperature sensor.

  • Rapid Estimation (Optional but Recommended): Heat the apparatus rapidly to get an approximate melting point. This saves time during the precise measurement.

  • Accurate Determination: Prepare a new sample and heat the apparatus to about 15-20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

  • Validation: Repeat the accurate determination at least twice. The results should be consistent within 1°C for a pure sample.

Causality: A slow heating rate is critical to maintain thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate measurement.[4]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_validate Validation Prep Pack 2-3mm of dry sample into capillary tube Setup Place in calibrated apparatus Prep->Setup Rapid Rapid heating for approximate MP Setup->Rapid optional Slow Slow heating (1-2°C/min) for accurate MP Setup->Slow Rapid->Slow Record Record T1 (onset) and T2 (clear point) Slow->Record Repeat Repeat measurement 2x for consistency Record->Repeat

Workflow for Melting Point Determination.
Determination of Acidity Constant (pKa)

Principle: The pKa is the negative logarithm of the acid dissociation constant and represents the pH at which the protonated and deprotonated forms of a molecule are present in equal concentrations. For this compound, the most relevant pKa is that of the carboxylic acid group. Potentiometric titration is a classic and highly accurate method for its determination.

Detailed Protocol:

  • Solution Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low. Add a calibrated pH electrode and a magnetic stir bar.

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.01 M or 0.1 M NaOH, ensuring it is carbonate-free.

  • Titration: While stirring the solution, add small, precise aliquots (e.g., 0.05-0.10 mL) of the NaOH titrant. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve, which can be identified from the peak of the first derivative (ΔpH/ΔV).

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the volume of NaOH added is exactly half of that required to reach the equivalence point). This is a direct application of the Henderson-Hasselbalch equation, where pH = pKa when [A⁻]/[HA] = 1.

  • Validation: Calibrate the pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0) before starting the experiment. Perform the titration in triplicate to ensure reproducibility.

Causality: Potentiometric titration is chosen for its precision. By directly measuring the change in hydrogen ion concentration, it provides a direct thermodynamic value for the dissociation constant under the specified experimental conditions.

pKa_Workflow A Prepare analyte solution (known concentration) C Titrate with standardized NaOH solution A->C B Calibrate pH meter (2-point calibration) B->C D Record pH vs. Volume of titrant added C->D E Plot pH vs. Volume D->E F Determine Equivalence Point (max ΔpH/ΔV) E->F G Determine Half-Equivalence Point Volume F->G H Read pH at Half-Equivalence Point (pH = pKa) G->H

Workflow for pKa Determination via Potentiometric Titration.
Determination of Lipophilicity (logP)

Principle: The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or buffer) at equilibrium. LogP, its logarithmic form, is a key measure of lipophilicity. The shake-flask method is the gold standard for its determination.

Detailed Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a concentration where its UV-Vis absorbance can be accurately measured.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol (e.g., 10 mL) with a known volume of the pre-saturated aqueous stock solution (e.g., 10 mL).

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase ([C]aq) using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • The initial concentration in the aqueous phase is [C]initial.

    • The concentration in the octanol phase is calculated by mass balance: [C]oct = ([C]initial - [C]aq) * (Vaq / Voct).

    • P = [C]oct / [C]aq.

    • logP = log₁₀(P).

  • Validation: The initial concentration should be chosen to avoid saturation in either phase. The experiment should be repeated at several different initial concentrations to ensure the logP value is independent of concentration.

Causality: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a highly reliable and standard measure of lipophilicity that is crucial for predicting a drug's ability to cross biological membranes.

LogP_Workflow Prep Prepare pre-saturated n-octanol and aqueous buffer Mix Mix known volumes of octanol and aqueous sample solution Prep->Mix Shake Shake to reach equilibrium Mix->Shake Separate Centrifuge to separate phases Shake->Separate Measure Measure final conc. in aqueous phase ([C]aq) Separate->Measure Calc Calculate [C]oct, P, and logP Measure->Calc

Workflow for logP Determination via Shake-Flask Method.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and structure of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals:

    • A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

    • A singlet for the C4-H proton on the pyrazole ring.

    • A septet for the methine proton (-CH) of the isopropyl group.

    • A doublet for the two methyl groups (-CH₃) of the isopropyl group.

    • A broad signal for the N1-H of the pyrazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal distinct signals for each carbon environment:

    • A signal for the carbonyl carbon (-COOH) in the range of 160-180 ppm.

    • Signals for the three carbons of the pyrazole ring (C3, C4, C5).

    • Signals for the methine and methyl carbons of the isopropyl group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information on functional groups:

    • A very broad O-H stretching band from ~2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.

    • A strong C=O stretching band around 1700-1725 cm⁻¹.

    • N-H stretching from the pyrazole ring around 3100-3250 cm⁻¹.[5]

    • C=N and C=C stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For C₇H₁₀N₂O₂, the exact mass is 154.0742 Da. Electron ionization (EI) or electrospray ionization (ESI) would likely show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively.

Conclusion

This compound is a compound with defined physicochemical properties that are critical to its application in scientific research. Its melting point of 153-157°C indicates it is a stable solid at room temperature.[4] The presence of a carboxylic acid group with a predicted pKa in the acidic range, combined with a moderately lipophilic character suggested by its predicted logP, creates a balanced profile essential for its role as a synthetic intermediate. The detailed protocols provided herein offer a validated framework for researchers to independently verify these properties and ensure the quality and consistency of their work. A thorough understanding of this data is the foundation for the successful development of novel pharmaceuticals and agrochemicals.

References

  • Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Elsevier. Available at: [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Request PDF. Available at: [Link]

  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Patent CN111138289B.
  • PubChem. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Substance Details. Available at: [Link]

  • PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. CAS#:890590-91-7 | 3-Isopropyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • J-GLOBAL. 3-Isopropyl-1H-pyrazole-5-carboxylic acid ethyl ester. Japan Science and Technology Agency. Available at: [Link]

  • CAS Common Chemistry. 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid. American Chemical Society. Available at: [Link]

  • PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Advancing Green Chemistry. PHYSICOCHEMICAL PROPERTIES MODULES. Available at: [Link]

  • ChemRxiv. pKa predictions for arsonic acid derivatives. Preprint. Available at: [Link]

  • CAS Common Chemistry. Diethylpropargylamine. American Chemical Society. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 5-isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This technical guide provides an in-depth, methodology-driven approach to the structural elucidation of 5-isopropyl-1H-pyrazole-3-carboxylic acid, a representative heterocyclic compound. Pyrazole derivatives are of significant interest due to their diverse pharmacological activities.[1][2] This document moves beyond a simple listing of techniques, focusing instead on the strategic integration of modern analytical methods to build a self-validating structural argument. We will detail the causality behind experimental choices—from initial molecular formula determination by mass spectrometry to the intricate connectivity mapping using 2D NMR spectroscopy. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust framework for definitive structure confirmation.

Introduction: The Imperative for Unambiguous Characterization

Therefore, a rigorous, multi-technique approach to structural elucidation is not merely an academic exercise but a critical component of quality control and regulatory compliance.[4] This guide presents a logical workflow that systematically pieces together the molecular puzzle, using each piece of analytical data to corroborate the others.

The Elucidation Workflow: A Multi-Pronged Strategy

The confirmation of a chemical structure is a process of accumulating and correlating evidence. Our strategy relies on a synergistic workflow where each step provides unique information that, when combined, leaves no room for ambiguity.

G cluster_0 cluster_1 Step 1: Foundational Data cluster_2 Step 2: Functional Group Identification cluster_3 Step 3: Connectivity Mapping (NMR) cluster_4 Step 4: Final Confirmation A Hypothesized Structure (from synthesis) B High-Resolution Mass Spectrometry (HRMS) A->B E FTIR Spectroscopy A->E G 1D NMR (¹H, ¹³C, DEPT-135) A->G D Molecular Formula (C₇H₁₀N₂O₂) B->D C Elemental Analysis (CHN) C->D J Data Integration & Correlation D->J F Key Functional Groups (-COOH, N-H, C=N, Alkyl C-H) E->F F->J I Fragment Assembly & Connectivity Map G->I H 2D NMR (COSY, HSQC, HMBC) H->I I->J K Elucidated Structure J->K L X-Ray Crystallography (Gold Standard, if applicable) L->K

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Determining the Molecular Formula

Before assembling the structure, we must know its elemental composition. This is achieved primarily through High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

Causality: While low-resolution MS provides the nominal mass, HRMS provides a highly accurate mass measurement (typically to four decimal places). This precision is crucial because it severely restricts the number of possible elemental compositions, often yielding a single, unambiguous molecular formula.

Expected Result for C₇H₁₀N₂O₂:

  • Calculated Exact Mass: 154.0742 g/mol

  • Observed Mass (Hypothetical): 154.0745 g/mol (within a 5 ppm mass accuracy tolerance)

This result strongly supports the molecular formula C₇H₁₀N₂O₂. The fragmentation pattern observed in the mass spectrum can also provide initial structural clues, often showing loss of the carboxylic group (-45 Da) or fragments related to the isopropyl group.[5]

Protocol 1: HRMS Analysis via ESI-TOF
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Ionization Mode: Run in both positive and negative ion modes. The carboxylic acid will likely show a strong [M-H]⁻ ion in negative mode, while the pyrazole nitrogens may yield an [M+H]⁺ ion in positive mode.

  • Mass Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis: Use the instrument software to calculate the molecular formula for the observed accurate mass of the parent ion, setting constraints for C, H, N, and O atoms.

Functional Group Identification: The FTIR Perspective

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] For our target compound, we expect to see characteristic absorptions for the carboxylic acid, the N-H of the pyrazole, and the C-H bonds of the isopropyl group.

Causality: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these frequencies, we can confirm the presence of key functional groups, corroborating the molecular formula and providing foundational pieces for the structural puzzle.[7]

Functional GroupBondExpected Absorption Range (cm⁻¹)Rationale
Carboxylic AcidO-H stretch2500-3300 (very broad)Strong intermolecular hydrogen bonding of the acid dimer broadens this peak significantly.[7]
Carboxylic AcidC=O stretch1700-1725Conjugation with the pyrazole ring may slightly lower this frequency.
Pyrazole RingN-H stretch3100-3300 (medium, sharper)The N-H stretch is typically less broad than the carboxylic acid O-H.
Pyrazole RingC=N stretch1500-1600Characteristic of aromatic heterocyclic rings.
Isopropyl GroupC-H stretch2850-3000Aliphatic C-H stretching vibrations.

The presence of these bands provides strong evidence for the proposed major structural components.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[8] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.[8][9]

¹H NMR: The Proton Environment

Causality: The ¹H NMR spectrum reveals the number of chemically distinct protons, their relative numbers (integration), their electronic environment (chemical shift), and their neighboring protons (splitting/multiplicity).[10]

Expected ¹H NMR Data (in DMSO-d₆):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~12.5-13.5broad singlet1HCOOH
B~13.0-14.0broad singlet1HN-H
C~6.5singlet1HPyrazole H-4
D~3.1septet1HIsopropyl CH
E~1.2doublet6HIsopropyl CH₃ (x2)
  • Rationale for Assignments:

    • The highly deshielded, broad signals for A and B are characteristic of acidic protons (COOH and N-H).

    • The singlet at ~6.5 ppm (C ) is typical for a proton on an electron-rich pyrazole ring.

    • The septet and doublet pattern for D and E is the classic signature of an isopropyl group, where the CH proton is split by the six equivalent methyl protons, and the methyl protons are split by the single CH proton.

¹³C NMR and DEPT-135: The Carbon Skeleton

Causality: ¹³C NMR identifies all unique carbon atoms. A DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[11]

Expected ¹³C NMR Data (in DMSO-d₆):

SignalChemical Shift (δ, ppm)DEPT-135Assignment
1~163AbsentCOOH
2~155AbsentPyrazole C-5
3~140AbsentPyrazole C-3
4~105Positive (CH)Pyrazole C-4
5~27Positive (CH)Isopropyl CH
6~22Positive (CH₃)Isopropyl CH₃ (x2)
  • Rationale for Assignments:

    • The carbonyl carbon (1 ) is the most deshielded.

    • Quaternary carbons C-3 and C-5 (2, 3 ) are also significantly deshielded and absent in the DEPT spectrum.

    • The protonated ring carbon C-4 (4 ) appears around 105 ppm.

    • The aliphatic carbons of the isopropyl group (5, 6 ) are shielded and appear upfield.

2D NMR: Assembling the Pieces

While 1D NMR provides the fragments, 2D NMR shows how they are connected.

¹H-¹H COSY (Correlation Spectroscopy): Causality: COSY identifies protons that are coupled (typically through 2 or 3 bonds).[8]

  • Expected Correlation: A cross-peak will be observed between the isopropyl CH septet (D , ~3.1 ppm) and the isopropyl CH₃ doublet (E , ~1.2 ppm). This definitively confirms the isopropyl fragment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Causality: HSQC correlates each proton directly to the carbon it is attached to (¹J coupling).[12]

  • Expected Correlations:

    • Pyrazole H-4 (C , ~6.5 ppm) → Pyrazole C-4 (4 , ~105 ppm)

    • Isopropyl CH (D , ~3.1 ppm) → Isopropyl CH (5 , ~27 ppm)

    • Isopropyl CH₃ (E , ~1.2 ppm) → Isopropyl CH₃ (6 , ~22 ppm) This step locks the proton assignments to their corresponding carbons with certainty.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Causality: This is the key experiment for final assembly. HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J). It reveals the connectivity between the identified fragments.[12]

Caption: Key HMBC correlations confirming the molecular structure.

  • Key Expected Correlations to Confirm Regiochemistry:

    • Isopropyl CH (D) → Pyrazole C-5 (2): This ³J correlation is critical. It unambiguously links the isopropyl group to the C-5 position of the pyrazole ring.

    • Isopropyl CH₃ (E) → Pyrazole C-5 (2): A supporting ³J correlation that further solidifies the C5-isopropyl connection.

    • Pyrazole H-4 (C) → Pyrazole C-3 (3) & C-5 (2): These two ²J correlations confirm the position of the single ring proton at C-4, adjacent to both substituted carbons.

    • Pyrazole H-4 (C) → COOH (1): This ³J correlation would definitively place the carboxylic acid at the C-3 position.

The combination of these correlations allows for the unequivocal assembly of the this compound structure, ruling out other isomers.

Protocol 2: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for exchanging and observing acidic protons).

  • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure proper phasing and baseline correction. Integrate all signals.

  • ¹³C & DEPT-135: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • COSY: Acquire a gradient-selected ¹H-¹H COSY experiment.

  • HSQC: Acquire a gradient-selected, phase-sensitive ¹H-¹³C HSQC experiment optimized for ¹JCH ≈ 145 Hz.

  • HMBC: Acquire a gradient-selected ¹H-¹³C HMBC experiment optimized for long-range couplings (²JCH, ³JCH), typically set to 8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin).[13] Assign all peaks based on the correlations observed.

The Gold Standard: Single-Crystal X-Ray Crystallography

Conclusion: A Self-Validating System of Evidence

The structural elucidation of this compound, as outlined, is a self-validating process. The molecular formula from HRMS provides the list of parts. FTIR confirms the presence of the expected functional groups. 1D NMR identifies the specific proton and carbon fragments (isopropyl, pyrazole ring, COOH). Finally, 2D NMR, particularly the HMBC experiment, acts as the instruction manual, showing precisely how those fragments connect. Each piece of data logically supports and is validated by the others, leading to a single, confident structural assignment. This rigorous, evidence-based approach is fundamental to ensuring scientific integrity in chemical and pharmaceutical development.

References

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Sener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. Available at: [Link]

  • ASAP (As Soon As Publishable). ACS Publications - American Chemical Society. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2018). ResearchGate. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • Fouad, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pyrazole-3-carboxylic acid. SpectraBase. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC). Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2020). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (2021). ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). Available at: [Link]

  • Saad, E. F. (2008). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2021). ResearchGate. Available at: [Link]

  • Nitsche, C., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules. Available at: [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Calgary. Available at: [Link]

  • Mnova Structure Elucidation – Starting guide. (2017). Mestrelab Research. Available at: [Link]

  • Validation of analytical methods and laboratory procedures for chemical measurements. (1998). ResearchGate. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

  • 5.3: HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. Available at: [Link]

  • Introduction to Analytical Method Development and Validation. (2024). Lab Manager. Available at: [Link]

  • Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. (2021). YouTube. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

  • How to Interpret an HSQC-COSY Experiment. (2009). ACD/Labs. Available at: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. Available at: [Link]

  • Handbook of Analytical Validation. (2002). Routledge. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2013). RSC Publishing. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. (2023). U.S. Environmental Protection Agency. Available at: [Link]

  • Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. (2024). ResearchGate. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 5-isopropyl-1H-pyrazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative, 5-isopropyl-1H-pyrazole-3-carboxylic acid. By synthesizing data from structurally related compounds and established pharmacological principles, we delineate a rational approach for identifying and validating its molecular targets. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the anti-inflammatory and anticancer potential of this promising small molecule. We provide detailed, field-proven experimental protocols for target validation, including enzymatic assays and cellular target engagement studies, alongside computational methodologies to guide initial exploration.

Introduction: The Pyrazole-3-Carboxylic Acid Scaffold - A Versatile Pharmacophore

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] A key subset of this family, the pyrazole-3-carboxylic acids, are integral to the structure of several marketed drugs and clinical candidates. The carboxylic acid moiety often serves as a crucial interaction point with biological targets, while substitutions on the pyrazole ring modulate potency, selectivity, and pharmacokinetic properties.

This compound is a relatively simple derivative, featuring a small, lipophilic isopropyl group at the 5-position. While direct biological data on this specific molecule is sparse, the known structure-activity relationships (SAR) of related pyrazole-3-carboxylic acids allow us to formulate hypotheses regarding its potential therapeutic targets. The isopropyl group, being an electron-donating alkyl group, may influence the electronics of the pyrazole ring and provide key hydrophobic interactions within a target's binding pocket.[3]

This guide will focus on two primary therapeutic areas where pyrazole derivatives have shown considerable promise: inflammation and oncology. We will explore the most probable molecular targets within these domains and provide a comprehensive, step-by-step guide for their experimental validation.

Potential Therapeutic Arenas and Molecular Targets

Based on the extensive literature on pyrazole-3-carboxylic acid derivatives, we can rationally prioritize several potential therapeutic targets for this compound.

Anti-Inflammatory Activity: Targeting the Enzymes of the Arachidonic Acid Cascade

Many pyrazole-containing compounds are known for their anti-inflammatory effects, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).[2] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a desirable therapeutic strategy to minimize gastrointestinal side effects. The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition, with the marketed drug Celecoxib being a prime example. The substituents on the pyrazole ring play a crucial role in determining selectivity and potency.

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

Pyrazole derivatives have demonstrated anticancer activity through the modulation of a diverse range of molecular targets involved in cell proliferation, survival, and angiogenesis.[4]

  • Receptor Tyrosine Kinases (RTKs): Several pyrazole-containing molecules are potent inhibitors of RTKs, which are often dysregulated in cancer.

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, VEGFR-2 is a major target in oncology.[5] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Pyrazole derivatives have been developed as EGFR inhibitors.

  • Other Kinases: The kinome is a rich source of targets for pyrazole-based inhibitors.

    • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

    • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, BTK is a validated target in B-cell malignancies.

    • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit components of this pathway.

The following table summarizes the potential therapeutic targets for this compound based on the activities of its structural analogs.

Therapeutic AreaPotential TargetRationale for Selection
Inflammation Cyclooxygenase-2 (COX-2)The pyrazole scaffold is a known COX-2 inhibitor pharmacophore.[2]
5-Lipoxygenase (LOX)LOX is another key enzyme in the inflammatory cascade.[6]
Oncology Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Pyrazole derivatives are known to inhibit angiogenesis by targeting VEGFR-2.[5]
Epidermal Growth Factor Receptor (EGFR)A common target for pyrazole-based anticancer agents.[4]
Cyclin-Dependent Kinases (CDKs)Pyrazole compounds can induce cell cycle arrest by inhibiting CDKs.
PI3K/Akt Pathway ComponentsThis pro-survival pathway is a known target for pyrazole derivatives.

A Framework for Target Validation: From Hypothesis to Confirmation

The identification of a potential therapeutic target is the first step in a rigorous validation process. This section provides a logical workflow and detailed protocols for confirming the interaction of this compound with its putative targets.

Target_Validation_Workflow cluster_0 In Silico & Initial Screening cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assays A Molecular Docking B Biochemical/Enzymatic Assays A->B Prioritize Targets C Cellular Thermal Shift Assay (CETSA) B->C Confirm Direct Binding in Cells D Downstream Signaling Analysis C->D Validate Mechanism of Action E Phenotypic Assays (e.g., Proliferation, Migration) D->E Assess Functional Consequences

Caption: A logical workflow for target validation.

In Silico Prediction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is a valuable first step to assess the plausibility of a small molecule interacting with a protein target and to generate hypotheses about the binding mode.

Protocol: Molecular Docking using AutoDock Vina [7][8][9]

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be done using software like AutoDock Tools.[7]

  • Preparation of the Ligand:

    • Generate a 3D structure of this compound.

    • Prepare the ligand for docking by assigning rotatable bonds and saving it in the appropriate format (e.g., PDBQT).

  • Defining the Binding Site:

    • Define the search space (grid box) for docking, which should encompass the known active site or a putative allosteric site of the target protein.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations. Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Biochemical Validation: Enzymatic Assays

Enzymatic assays are essential for confirming the direct inhibitory activity of a compound on a purified enzyme.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [10][11][12]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Setup (96-well plate):

    • Add the COX-2 enzyme solution to all wells except the "no enzyme" control.

    • Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

    • Include an "enzyme control" well with only the enzyme and vehicle.

  • Initiation and Detection:

    • Add a fluorometric probe and arachidonic acid (the substrate for COX-2) to all wells to initiate the reaction.

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Protocol: VEGFR-2 Kinase Activity Assay (using ADP-Glo™) [13][14][15]

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, ATP solution, and VEGFR-2 substrate solution.

    • Dilute the recombinant human VEGFR-2 kinase to the working concentration.

    • Prepare serial dilutions of this compound and a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control.

  • Kinase Reaction (384-well plate):

    • Add the diluted test compound, positive control, or vehicle to the wells.

    • Add the VEGFR-2 kinase to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for the specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[4][17][18]

Protocol: CETSA with Western Blot Detection [18][19][20]

  • Cell Treatment:

    • Culture the appropriate cell line (e.g., a cancer cell line expressing the target protein) to confluency.

    • Treat the cells with this compound or vehicle (DMSO) for a specified time.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3-8 minutes).[21]

    • Cool the samples to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction (containing denatured, aggregated proteins) by centrifugation.[19]

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration in each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the band intensity versus temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

Understanding the Mechanism: Signaling Pathway Analysis

Once target engagement is confirmed, the next crucial step is to elucidate the downstream consequences of this interaction. This involves investigating the impact of this compound on the signaling pathways in which the target protein is involved.

Anti-Inflammatory Signaling: The NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[22][23] Inhibition of upstream activators of this pathway, such as those regulated by COX-2 products, can lead to a reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB_NFkB IkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB IkB_P P-IκB IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces IkB_NFkB->IkB_P Releases NF-κB

Caption: The canonical NF-κB signaling pathway.[23]

Anticancer Signaling: The VEGFR-2 Pathway in Angiogenesis

The VEGFR-2 signaling cascade is a primary driver of angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating multiple downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[2][24]

VEGFR2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Responses VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: A simplified overview of the VEGFR-2 signaling pathway in angiogenesis.[5]

Conclusion and Future Directions

This technical guide has outlined a rational and systematic approach to exploring the therapeutic potential of this compound. By leveraging the known pharmacology of the pyrazole-3-carboxylic acid scaffold, we have identified high-probability targets in the realms of inflammation and oncology. The provided experimental protocols offer a clear and actionable path for researchers to validate these targets, from initial in silico screening to definitive cellular engagement assays.

The journey from a promising scaffold to a clinically viable drug is long and complex. Future work should focus on a comprehensive evaluation of the most promising validated targets. This includes detailed structure-activity relationship studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to assess efficacy and safety. The framework presented here provides a solid foundation for these future investigations, paving the way for the potential development of novel therapeutics based on the this compound core.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

  • Barreiro, G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Howes, J.-M., & Harper, M. T. (2024). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Jia, Y., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 245, 114923.
  • Mantzanidou, M., et al. (2021).
  • Shafiei, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(5), 4591.
  • Singh, N., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 462-485.
  • Toto, R. D., et al. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Synthesis, 50(16), 3149-3164.
  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Juge, F., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PLoS ONE, 14(11), e0225335.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Zhang, Y., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 672803.
  • Al-Haddad, R., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(1), e4910.
  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Howes, J.-M., & Harper, M. T. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

Sources

5-isopropyl-1H-pyrazole-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Identity, Synthetic Process, and Pharmaceutical Utility[1][2]

Executive Summary

5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 92933-47-6) serves as a critical heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Distinguished by its amphiphilic nature—combining a polar carboxylic acid tail with a lipophilic isopropyl head—it functions as a versatile fragment for probing hydrophobic pockets within enzyme active sites.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a robust industrial synthesis protocol, and its application in Fragment-Based Drug Discovery (FBDD).

Part 1: Physicochemical Identity & Data Sheet

The following data aggregates experimentally validated properties and calculated descriptors essential for stoichiometric planning and ADME (Absorption, Distribution, Metabolism, Excretion) modeling.

Table 1: Physicochemical Specifications

PropertyValueTechnical Note
IUPAC Name 5-propan-2-yl-1H-pyrazole-3-carboxylic acidOften referred to as 3-isopropylpyrazole-5-carboxylic acid due to tautomerism.
CAS Number 92933-47-6 Primary identifier for commercial sourcing.
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol Exact Mass: 154.0742
Physical State White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Melting Point 180–184 °CDecomposition often observed >200 °C.
pKa (Acid) ~3.8 (Carboxylic acid)Calculated value; typical for pyrazole-3-carboxylic acids.
pKa (Base) ~14.0 (Pyrazole NH)Very weak acid; deprotonation requires strong bases (e.g., NaH).
LogP ~1.2Moderate lipophilicity due to the isopropyl group.
Solubility DMSO, Methanol, EthanolPoor solubility in water (neutral pH); soluble in aqueous base (pH > 8).
Structural Dynamics: The Tautomeric Equilibrium

Researchers must account for annular tautomerism in solution. The proton on the pyrazole nitrogen oscillates between N1 and N2. Consequently, the 3-carboxylic acid and 5-carboxylic acid forms are chemically equivalent in solution unless the nitrogen is substituted (alkylated).

Tautomerism cluster_0 Tautomeric Equilibrium in Solution FormA 5-isopropyl-1H-pyrazole-3-COOH (Proton on N1) FormB 3-isopropyl-1H-pyrazole-5-COOH (Proton on N2) FormA->FormB Fast Exchange (Solvent Dependent)

Figure 1: The annular tautomerism of the pyrazole ring renders the C3 and C5 positions equivalent in the unsubstituted parent compound.

Part 2: Synthetic Pathways & Process Chemistry

The most robust route for synthesizing this compound is the Claisen Condensation-Cyclization sequence (modified Knorr Synthesis). This protocol avoids hazardous diazo compounds often cited in older literature.

Reaction Scheme
  • Condensation: 3-Methylbutan-2-one (Methyl isopropyl ketone) + Diethyl oxalate

    
    
    
    
    
    -diketo ester intermediate.
  • Cyclization: Intermediate + Hydrazine

    
     Pyrazole ester.
    
  • Hydrolysis: Pyrazole ester + NaOH

    
     Final Acid.
    
Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive steps.

Step 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate (Intermediate)

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with anhydrous ethanol (solvent) and sodium ethoxide (1.1 eq, base). Cool to 0°C under

    
    .
    
  • Addition: Add diethyl oxalate (1.0 eq) followed by slow addition of 3-methylbutan-2-one (1.0 eq). The order is critical to prevent self-condensation of the ketone.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. The solution typically turns yellow/orange.

  • Quench: Acidify carefully with 1M HCl to pH ~4. Extract with ethyl acetate (EtOAc).[2][3]

  • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The product is a

    
    -keto ester (often exists as an enol).
    

Step 2: Cyclization to Ethyl 5-isopropylpyrazole-3-carboxylate

  • Setup: Dissolve the crude intermediate from Step 1 in ethanol.

  • Cyclization: Cool to 0°C. Add Hydrazine hydrate (

    
    , 1.1 eq) dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

  • Workup: Evaporate ethanol under reduced pressure. The residue is the ethyl ester of the target pyrazole.[5]

Step 3: Hydrolysis to Final Acid

  • Hydrolysis: Suspend the ester in 2M NaOH (3 eq). Heat to 60°C for 2 hours. The solid ester should dissolve as the salt forms.

  • Isolation: Cool to 0°C. Acidify with concentrated HCl to pH 2. The target acid, This compound , will precipitate as a white solid.

  • Purification: Filter the precipitate. Recrystallize from water/ethanol (9:1) if necessary.[6]

Synthesis Start Start: Methyl Isopropyl Ketone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (NaOEt, EtOH, 0°C) Start->Step1 Inter Intermediate: Ethyl 4-methyl-2,4-dioxopentanoate Step1->Inter Step2 Step 2: Cyclization (Hydrazine Hydrate, Reflux) Inter->Step2 Ester Precursor: Ethyl 5-isopropylpyrazole-3-carboxylate Step2->Ester Step3 Step 3: Hydrolysis (NaOH, then HCl) Ester->Step3 Final Product: This compound (MW: 154.17) Step3->Final

Figure 2: Process flow for the synthesis of this compound via the Knorr method.

Part 3: Analytical Characterization[4]

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (


H NMR, 400 MHz, DMSO-

)
  • 
     13.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     12.8 ppm (br s, 1H):  Pyrazole NH (exchangeable).
    
  • 
     6.45 ppm (s, 1H):  Pyrazole C4-H  (aromatic singlet).
    
  • 
     2.95 ppm (septet, 
    
    
    
    Hz, 1H):
    Isopropyl methine (-CH -(CH
    
    
    )
    
    
    ).
  • 
     1.22 ppm (d, 
    
    
    
    Hz, 6H):
    Isopropyl methyls (-CH-(CH
    
    
    )
    
    
    ).

2. Mass Spectrometry (LC-MS)

  • Mode: ESI+ (Electrospray Ionization, Positive mode).

  • [M+H]

    
    :  Observed m/z = 155.1.
    
  • [M-H]

    
    :  Observed m/z = 153.1 (Negative mode).
    
Part 4: Pharmaceutical Utility & Applications[1][2][3][7][8][9]
1. Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" for screening against biological targets.

  • Hydrogen Bonding: The carboxylic acid acts as a donor/acceptor, often anchoring to lysine or arginine residues in active sites. The pyrazole nitrogens interact with hinge regions in kinases.

  • Hydrophobic Filling: The isopropyl group provides a bulky, lipophilic moiety (

    
    ) that fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) more effectively than a methyl group, potentially improving potency and selectivity [1].
    
2. Building Block for Kinase Inhibitors

The acid functionality allows for easy amide coupling to create larger, drug-like molecules.

  • Example: Coupling with aminopyridines or anilines yields structures analogous to Darolutamide (though Darolutamide uses a hydroxyethyl-pyrazole, the isopropyl variant is a common analog for Structure-Activity Relationship (SAR) studies) [2].

3. Bioisosterism

The 5-isopropyl-pyrazole-3-carboxylic acid moiety is often used as a bioisostere for:

  • Phenyl rings: To improve solubility and reduce metabolic liability.

  • Isoxazoles: To modulate hydrogen bond donor capability (pyrazole NH is a donor; isoxazole O is not).

References
  • Sigma-Aldrich. (2024). Product Specification: this compound. Link

  • BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759536. PubChem. Link

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (Analogous chemistry reference). Link

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocycle, 5-isopropyl-1H-pyrazole-3-carboxylic acid, presents significant opportunities in medicinal chemistry and drug development. As with any pioneering compound, a thorough understanding of its safety profile and handling requirements is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known and extrapolated safety data for this compound (CAS No. 92933-47-6), drawing from available information and data from structurally analogous compounds.

Compound Identification and Physicochemical Properties

Identifier Value Source
Chemical Name This compoundIUPAC
CAS Number 92933-47-6Sigma-Aldrich[1]
Molecular Formula C₇H₁₀N₂O₂Sigma-Aldrich[1]
Molecular Weight 154.17 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich[1]
Melting Point 153-157 °CSigma-Aldrich
Storage Temperature Room temperature, sealed in a dry, dark placeSigma-Aldrich[1]

Hazard Identification and Classification

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and data from analogous pyrazole carboxylic acid derivatives allow for a presumptive hazard classification.

GHS Classification (Presumptive):

Based on information for the target compound and related structures, the following GHS classifications are likely applicable:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

  • Skin Irritation (Category 2) : Causes skin irritation.[2]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[2]

  • Skin Sensitization (Category 1) : May cause an allergic skin reaction.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[2]

Pictogram:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Proactive Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical when handling this compound. The following engineering controls and personal protective equipment (PPE) are mandatory.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most personal line of defense against exposure.

Emergency_Response cluster_exposure Exposure Response Protocol cluster_spill Spill Response Protocol exposure Exposure Occurs skin_contact Skin Contact: 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists. exposure->skin_contact eye_contact Eye Contact: 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. exposure->eye_contact inhalation Inhalation: 1. Move person to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention. exposure->inhalation ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. exposure->ingestion spill Spill Occurs evacuate Evacuate immediate area. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ppe_spill Wear appropriate PPE. ventilate->ppe_spill contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand). ppe_spill->contain collect Collect the absorbed material into a sealed container for hazardous waste disposal. contain->collect clean Clean the spill area with a suitable solvent, followed by soap and water. collect->clean

Caption: Emergency response flowchart for exposures and spills.

Toxicological Information: An Extrapolated Profile

As specific toxicological data for this compound is not available, the following information is extrapolated from structurally similar compounds and the isopropyl moiety.

  • Acute Effects: Harmful if swallowed, causing gastrointestinal irritation. [5]Causes skin and serious eye irritation. Inhalation of dust may cause respiratory tract irritation. * Chronic Effects: The chronic effects have not been fully investigated. However, prolonged or repeated exposure should be avoided.

  • Sensitization: May cause an allergic skin reaction upon contact.

Synthesis and Reactivity Considerations

The synthesis of pyrazole carboxylic acids can involve various reagents and reaction conditions. [6]It is imperative to conduct a thorough risk assessment for each specific synthetic route. The pyrazole ring is a stable aromatic system, but the carboxylic acid and isopropyl groups can undergo various reactions. Avoid contact with strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions. [5]

References

  • ChemScene. (2025, August 23). Safety Data Sheet: 5-Acetyl-1H-pyrazole-3-carboxylic acid.
  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ChemicalBook. (2025, June 28). 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Fisher Scientific. (2011, May 6). SAFETY DATA SHEET.
  • Spectrum Chemical. (2022, March 1). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 13). Isopropanol Toxicity. In StatPearls. Retrieved from [Link]

  • MDPI. (2023, September 5).
  • PubMed. (2007). A case of mixed intoxication with isopropyl alcohol and propanol-1 after ingestion of a topical antiseptic solution. Clinical Toxicology.
  • AccessMedicine. (n.d.). ISOPROPYL ALCOHOL. In Poisoning & Drug Overdose, 7e. Retrieved from [Link]

  • Rutland Fire Clay Company. (2010, November 21).
  • ACS Omega. (n.d.).
  • Healthline. (2021, November 2). Isopropyl Alcohol Poisoning: Causes, Symptoms, and Diagnosis. Retrieved from [Link]

  • EPA. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Analytical Strategy for 5-Isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical characterization of 5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 92933-47-6), a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Due to its amphoteric nature and rapid tautomeric equilibrium, this molecule presents unique chromatographic challenges. This guide provides a validated RP-HPLC protocol for purity assessment, a targeted LC-MS/MS method for trace genotoxic impurities (hydrazine), and an NMR workflow for structural confirmation.

Part 1: Physicochemical Context & Analytical Strategy[1]

The Tautomerism Challenge

The analyte exists in a dynamic equilibrium between two tautomers: This compound and 3-isopropyl-1H-pyrazole-5-carboxylic acid . In solution, the proton on the pyrazole nitrogen shifts rapidly, making these indistinguishable by standard HPLC timescales unless specific pH controls are applied.

  • Acidity (pKa): The carboxylic acid moiety has a pKa

    
     3.5–4.0. The pyrazole nitrogen (protonated form) has a pKa 
    
    
    
    2.5.
  • Solubility: Moderate in water; highly soluble in DMSO and Methanol.

  • Chromatographic Implication: To achieve a sharp, symmetrical peak, the mobile phase pH must be suppressed (pH < 2.5) to ensure the carboxylic acid remains neutral (protonated) and to minimize secondary interactions of the basic nitrogen with residual silanols on the column.

Method Development Decision Tree

The following logic flow dictates the selection of the stationary phase and buffer system based on the molecule's amphoteric properties.

MethodStrategy Start Analyte: 5-Isopropyl-1H-pyrazole-3-COOH pKa_Check Check pKa (COOH ~3.8, Pyrazole-NH ~2.5) Start->pKa_Check Decision_pH Select Mobile Phase pH pKa_Check->Decision_pH Low_pH pH < 2.5 (e.g., 0.1% TFA) Suppresses COOH ionization Decision_pH->Low_pH Recommended Mid_pH pH 4-7 lonized COOH & Neutral Pyrazole Decision_pH->Mid_pH Avoid Result_Low Result: Sharp Peak Single species retention Low_pH->Result_Low Result_Mid Result: Peak Tailing Ionic interaction with silanols Mid_pH->Result_Mid Column_Select Column Selection: End-capped C18 or Polar Embedded Result_Low->Column_Select

Caption: Analytical method development logic based on pKa values to ensure peak symmetry.

Part 2: HPLC-UV Protocol (Purity & Assay)

This method is the "workhorse" for routine purity analysis (Area %) and assay determination. It utilizes a low pH mobile phase to suppress ionization, ensuring the analyte elutes as a single, sharp peak.

Chromatographic Conditions
ParameterConditionRationale
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)Sterically protected bonded phase stable at low pH (pH < 2).
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 ensures COOH is protonated (neutral) for retention.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and peak shape.
Detection UV @ 220 nmPyrazole ring absorption maximum; avoids TFA cutoff.
Injection Vol 5–10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for injection.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

System Suitability Criteria (Self-Validation)
  • Tailing Factor (T): NMT 1.5 (Critical for amphoteric compounds).

  • Theoretical Plates (N): > 5000.

  • Precision (RSD): < 2.0% for 5 replicate injections.

Part 3: LC-MS/MS Method for Trace Impurities

Synthetic routes for this molecule often involve the condensation of a diketo-ester with Hydrazine . Hydrazine is a known Genotoxic Impurity (GTI) and must be controlled at ppm levels. Standard C18 HPLC cannot retain hydrazine.

Strategy: HILIC-MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain polar hydrazines.

Protocol
  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Mode: 15% A / 85% B.

  • Detection: Triple Quadrupole MS (ESI Positive).

    • Target MRM for Hydrazine: 33.0

      
       17.0 m/z.
      
    • Target MRM for Analyte: 155.1

      
       137.1 m/z (Loss of H2O/OH).
      

Part 4: Structural Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method to confirm the isopropyl substitution pattern and the integrity of the carboxylic acid.

1H-NMR Protocol
  • Solvent: DMSO-d6 (Chosen to prevent exchange of the acidic proton and ensure solubility).

  • Frequency: 400 MHz or higher.

  • Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

Expected Spectral Data
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
12.5 – 13.5 Broad Singlet2HCOOH and NH (often exchange broadened)
6.60 Singlet1HPyrazole CH (C-4 position)
2.95 Septet (

Hz)
1HIsopropyl CH
1.22 Doublet (

Hz)
6HIsopropyl CH

groups

Interpretation Note: The observation of a single set of signals in DMSO at room temperature indicates rapid tautomeric exchange. If the spectrum appears complicated, heating the probe to 340K usually coalesces the tautomers into sharp, averaged signals.

Part 5: Analytical Workflow Diagram

The following diagram illustrates the complete lifecycle of the sample from synthesis to release, highlighting the critical decision points.

AnalyticalWorkflow cluster_QC Quality Control Sample Crude Synthesis Product HPLC RP-HPLC (UV 220nm) Determine Purity % Sample->HPLC NMR 1H-NMR (DMSO-d6) Confirm Structure Sample->NMR GTI LC-MS (HILIC) Hydrazine Check Sample->GTI Decision Pass Specs? HPLC->Decision NMR->Decision GTI->Decision Release Release for Use Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No Reprocess->Sample

Caption: Integrated analytical workflow for lot release of this compound.

Part 6: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12864696, this compound. Retrieved from [Link]

  • European Pharmacopoeia. (2023). General Chapter 2.2.46 Chromatographic Separation Techniques. (General guidance on HPLC system suitability).

  • Foces-Foces, C., et al. (1999). Tautomerism in Pyrazoles: Structural and Thermodynamic Aspects. Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on pyrazole tautomerism).

  • FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (Guidance for hydrazine control).

Sources

High-Resolution 1H NMR Analysis of 5-Isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: Heterocyclic Building Blocks in Drug Discovery

Abstract

This application note details the structural validation of 5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 92933-47-6), a critical scaffold in fragment-based drug design (FBDD). Due to the annular tautomerism characteristic of N-unsubstituted pyrazoles, this molecule presents unique spectral challenges. This guide provides an optimized 1H NMR acquisition protocol, a definitive signal assignment strategy, and a mechanistic explanation of the tautomeric equilibria observed in solution.

Structural Dynamics & Tautomerism

Before analysis, it is critical to understand that the analyte exists as a dynamic mixture of tautomers.[1] Unlike fixed N-alkylated pyrazoles, the proton on the nitrogen oscillates between N1 and N2.[1]

  • Tautomer A (3-Carboxy): The proton resides on the nitrogen adjacent to the isopropyl group.[1]

  • Tautomer B (5-Carboxy): The proton resides on the nitrogen adjacent to the carboxylic acid.[1]

In solution (particularly DMSO-d6), these forms interconvert.[1][2] While the rate of exchange is often fast on the NMR timescale (leading to averaged signals), the strong hydrogen-bonding capability of the carboxylic acid can stabilize specific dimers, occasionally broadening signals.[1]

Tautomeric Equilibrium Diagram

Tautomerism cluster_legend Spectral Consequence TautomerA Tautomer A (3-Carboxy form) Transition Proton Transfer (Fast Exchange) TautomerA->Transition k1 TautomerB Tautomer B (5-Carboxy form) Transition->TautomerB k2 Note Averaged Signals observed for C3/C5 and N1/N2

Caption: Schematic of annular tautomerism in 3(5)-substituted pyrazoles. The equilibrium is solvent-dependent and dictates the chemical shift averaging observed in 1H NMR.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: this compound (>95% purity).[3]

  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).[1]

    • Rationale: DMSO is required to dissolve the polar carboxylic acid and is the only standard solvent capable of slowing proton exchange enough to potentially observe the NH/COOH protons.[1] CDCl3 is not recommended due to poor solubility and aggregation.[1]

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Sample Preparation[1]
  • Weigh 10–15 mg of the analyte into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Vortex until the solution is perfectly clear.[1] If turbidity persists, sonicate for 30 seconds.

  • Transfer to the NMR tube.[1] Ensure a solvent height of at least 4.5 cm to match the coil length.[1]

Acquisition Parameters (600 MHz equiv.)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer d1).

  • Temperature: 298 K (25°C).[1]

  • Spectral Width: 16 ppm (to capture downfield COOH/NH protons).[1]

  • Relaxation Delay (d1): 5.0 seconds.

    • Note: Carboxylic acid protons and quaternary carbons have long T1 relaxation times.[1] A short d1 will suppress the integration of the COOH signal.[1]

  • Scans (ns): 16 or 32 (Sufficient for >10 mg sample).

  • Acquisition Time (aq): >3.0 seconds for good digital resolution.[1]

Results & Discussion

Spectral Assignment

The spectrum in DMSO-d6 typically displays three distinct regions. The integration values must be normalized to the single aromatic proton (C4-H) or the isopropyl methine.[1]

Table 1: 1H NMR Data (DMSO-d6, 298 K)
Chemical Shift (δ ppm)MultiplicityIntegralCoupling (J Hz)AssignmentStructural Insight
12.5 – 13.5 Broad Singlet (br s)2H*-COOH + NH Rapid exchange between acidic proton and pyrazole NH.[1] Often appears as one very broad hump.[1]
6.55 Singlet (s)1H-C4-H The only aromatic proton.[1] Its sharpness confirms ring integrity.[1]
2.95 Septet (sept)1H6.9CH (Isopropyl)Methine proton.[1] Deshielded by the aromatic ring.[1]
1.22 Doublet (d)6H6.9(CH₃)₂ Methyl groups of the isopropyl chain.[1]

*Note: The integration of the downfield region (12.5-13.5 ppm) varies significantly with water content and dryness of the DMSO.[1] It may integrate to <2H if exchange with H2O occurs.[1]

Detailed Analysis of Signals[1]
  • The Aliphatic Region (1.0 – 3.0 ppm): The isopropyl group provides a classic "fingerprint."[1] Look for a strong doublet at ~1.22 ppm and a septet at ~2.95 ppm.[1] The coupling constant (

    
    ) must match between these two signals.[1]
    
    • Validation Check: If the septet is obscured by the water peak (DMSO water signal is ~3.33 ppm), the chemical shift of the doublet and its integral (6H) are sufficient for identification.[1]

  • The Aromatic Region (6.55 ppm): The C4 proton is a diagnostic singlet.[1] In 3,5-disubstituted pyrazoles, this position is relatively electron-rich compared to pyridine but electron-poor compared to benzene.

    • Impurity Flag: If you see a small doublet here, it indicates the presence of an asymmetric impurity or a regioisomer where the substitution pattern is different (e.g., N-alkylation occurred during synthesis).[1]

  • The Exchangeable Region (>12 ppm): In ultra-dry DMSO, you may see two distinct broad humps (one for COOH, one for NH).[1] However, they usually coalesce into a single, very broad feature due to intermolecular hydrogen bonding and fast exchange.[1]

    • Protocol Tip: To confirm these are exchangeable protons, add 1 drop of D2O to the tube, shake, and re-acquire.[1] The signals >10 ppm will disappear.[1]

Common Impurities
Shift (ppm)MultiplicitySourceOrigin
5.75 SingletDichloromethaneExtraction solvent residue.
1.99 SingletEthyl AcetateRecrystallization solvent residue.[1]
1.17 / 4.03 Triplet / QuartetEthanolEster hydrolysis by-product or solvent.
8.0 - 8.5 BroadHydrazineUnreacted starting material (toxic).[1]

Analytical Workflow Diagram

Workflow Start Start: Solid Sample (5-iPr-Pyrazole-3-COOH) Solvent Dissolve in DMSO-d6 (0.6 mL) Start->Solvent Check Check Clarity (Sonicate if turbid) Solvent->Check Acquire Acquire 1H NMR (ns=16, d1=5s, sw=16ppm) Check->Acquire Process Processing: Phase & Baseline Correction Acquire->Process Decision Are peaks >12 ppm visible? Process->Decision Yes Integrate COOH/NH (Expect broad 1-2H) Decision->Yes Yes No Check Water Content (H2O exchange likely) Decision->No No Assign Assign Aliphatic (1.2, 2.9 ppm) Assign Aromatic (6.55 ppm) Yes->Assign No->Assign Report Generate Report (Verify Structure) Assign->Report

Caption: Step-by-step decision tree for NMR acquisition and processing.

References

  • Elguero, J., et al. (2019).[1][2] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4587.[1] Link

  • Reich, H. J. (2024).[1] "1H NMR Chemical Shifts: Heterocycles and Exchangeable Protons." University of Wisconsin-Madison Chemistry Data. Link

  • National Institute of Standards and Technology (NIST). "1H-Pyrazole-3-carboxylic acid derivatives spectral data."[1] NIST Chemistry WebBook.[1] Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier.[1] (Standard reference for Pulse Sequences).

Sources

Application Note: Antibacterial Activity Evaluation of 5-Isopropyl-1H-Pyrazole-3-Carboxylic Acid

[1][2][3]

Executive Summary & Scientific Rationale

The compound 5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 890590-91-7) represents a critical scaffold in medicinal chemistry. While pyrazole rings are privileged structures found in blockbuster drugs (e.g., Celecoxib), the specific evaluation of the free carboxylic acid derivative requires nuanced handling due to its physicochemical properties.

This guide provides a rigorous, self-validating workflow for evaluating its antibacterial efficacy. Unlike simple screening, this protocol accounts for the tautomeric equilibrium typical of N-unsubstituted pyrazoles and the ionization state of the carboxylic acid moiety (pKa ~3.5–4.0) at physiological pH, which significantly influences membrane permeability and Minimum Inhibitory Concentration (MIC) data.

Key Pharmacophore Insights
  • Isopropyl Group: Enhances lipophilicity, potentially aiding interaction with hydrophobic pockets in bacterial enzymes (e.g., Gyrase B).

  • Carboxylic Acid: Provides solubility and hydrogen bonding but results in ionization at neutral pH, potentially limiting passive diffusion across the Gram-negative outer membrane.

  • Tautomerism: The 3-carboxylic and 5-carboxylic forms exist in equilibrium in solution; this protocol treats the species as a single pharmacological entity.

Pre-Experimental Considerations

Chemical Handling & Solubility

The primary failure mode in evaluating this compound is precipitation upon dilution into aqueous media.

  • Molecular Weight: 154.17 g/mol

  • Solvent Vehicle: Dimethyl Sulfoxide (DMSO) is required.[1] The compound is sparingly soluble in water in its protonated form.

  • Stability: Stable at room temperature; however, stock solutions should be kept at -20°C to prevent decarboxylation over extended periods.

Strain Selection (Panel Recommendation)

To validate broad-spectrum potential vs. specific activity, the following ATCC reference strains are mandatory for a baseline profile:

  • Staphylococcus aureus ATCC 29213 (Gram-positive control)[2]

  • Escherichia coli ATCC 25922 (Gram-negative permeability control)

  • Pseudomonas aeruginosa ATCC 27853 (Efflux pump active control)

Experimental Workflows

Visualization: Master Screening Workflow

The following diagram outlines the critical path from stock preparation to data interpretation.

Antibacterial_WorkflowStockStock Prep(10 mg/mL in 100% DMSO)DilutionIntermediate Dilution(2x Final Conc in MHB)Stock->Dilution Serial 2-foldPlatingMicroplate Loading(50 µL Compound + 50 µL Inoculum)Dilution->PlatingIncubationIncubation(35°C, 16-20h, Aerobic)Plating->IncubationReadoutVisual/OD600 ReadoutIncubation->ReadoutDecisionGrowth Inhibition > 80%?Readout->DecisionMIC_DetRecord MIC(Lowest Conc. w/o Growth)Decision->MIC_Det YesFailReport: Inactive(Check Solubility/pH)Decision->Fail NoMBC_TestMBC Determination(Plate onto Agar)MIC_Det->MBC_Test Validation

Figure 1: Critical path for antibacterial susceptibility testing (AST) adhering to CLSI M07 standards.

Protocol: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 (Broth Microdilution)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene plates (prevents binding of the isopropyl group to polystyrene).

  • 0.5 McFarland turbidity standard.[3]

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 15.4 mg of this compound in 1.54 mL of sterile DMSO to achieve a 10 mg/mL (approx. 64.8 mM) master stock.

  • Intermediate Dilution: Dilute the master stock 1:10 in CAMHB to create a 1 mg/mL working solution (10% DMSO).

    • Note: Further serial dilutions will reduce DMSO to <1%, ensuring the solvent does not inhibit bacterial growth.

  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of working solution (1 mg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Broth + Bacteria + 1% DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of diluted inoculum to wells 1–11. Final test concentration range: 500 µg/mL to 0.9 µg/mL.

  • Incubation: 35 ± 2°C for 16–20 hours.

Data Interpretation: The MIC is the lowest concentration showing complete inhibition of visible growth.

Well AppearanceInterpretation
Turbid / PelletResistant / Growth
ClearInhibited (Potential MIC)
Crystal FormationInvalid (Precipitation of acid; re-run with lower range)
Protocol: Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Identify the MIC well and the two wells with concentrations above the MIC.

  • Aliquot 10 µL from these wells and spot onto non-selective agar (e.g., Tryptic Soy Agar).

  • Incubate for 24 hours at 35°C.

  • Calculation: MBC is the concentration that kills ≥99.9% of the initial inoculum.

    • Rule of Thumb: If MBC/MIC ratio is ≤ 4, the compound is bactericidal . If > 4, it is bacteriostatic .

Advanced Characterization & Mechanism

Logic for Mechanism Determination

If the compound shows activity (MIC < 64 µg/mL), use the following logic to hypothesize the mechanism. Pyrazole-carboxylic acids often act via membrane disruption (due to amphiphilicity) or enzyme inhibition (Gyrase B).

MOA_LogicStartActive Hit(MIC < 64 µg/mL)GramNegActive vs Gram(-)?Start->GramNegLysisMembrane Lysis Assay(OD drop)GramNeg->LysisYes (Broad Spectrum)GyraseGyrase Inhibition AssayGramNeg->GyraseNo (Gram(+) Only)Result1Likely Porin/MembraneDisruptorLysis->Result1Rapid OD dropResult2Likely Target Specific(Gyrase/Topoisomerase)Lysis->Result2Stable OD

Figure 2: Decision tree for distinguishing membrane disruption from enzymatic inhibition.

The "Ionization Trap"

At pH 7.4, the carboxylic acid (pKa ~4) is deprotonated (

  • Expert Tip: If the compound is inactive against E. coli but active against S. aureus, repeat the MIC assay in pH 6.0 adjusted MHB . If activity improves significantly at lower pH (where the neutral species dominates), the mechanism is confirmed as intracellular, limited by permeability.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12624469, this compound. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

  • Kumar, V., et al. (2013). "Pyrazoles as promising scaffold for the synthesis of novel anti-inflammatory and biomedical agents."[4] Bioorganic & Medicinal Chemistry. (Contextual reference for pyrazole pharmacophore handling).

5-isopropyl-1H-pyrazole-3-carboxylic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Isopropyl-1H-pyrazole-3-carboxylic Acid in Agrochemical Research

Executive Summary

This compound (CAS: 92933-47-6) represents a critical scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] Unlike earlier generations of carboxamides, the introduction of the isopropyl group at the C5 position provides a unique balance of lipophilicity (LogP ~1.2) and steric bulk, optimizing the binding affinity within the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II.[1]

This guide provides a comprehensive technical workflow for researchers utilizing this scaffold, covering industrial-viable synthesis , amide derivatization protocols , and biological validation assays .

Chemical Profile & Handling

PropertySpecification
IUPAC Name 5-propan-2-yl-1H-pyrazole-3-carboxylic acid
CAS Number 92933-47-6
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa ~3.5 (Carboxylic acid), ~11.5 (Pyrazole NH)
Storage 2–8°C, Hygroscopic (Store in desiccator)

Handling Precaution: The pyrazole moiety can act as a weak base; however, the carboxylic acid is the primary reactive site. Avoid contact with strong oxidizing agents.

Application 1: Scalable Synthesis Protocol

Objective: To synthesize high-purity this compound from commodity chemicals via Claisen condensation.

Mechanism of Action

The synthesis relies on the condensation of 3-methylbutan-2-one (isopropyl methyl ketone) with diethyl oxalate to form a diketo-ester intermediate, which undergoes cyclization with hydrazine.[1]

Experimental Workflow (Diagram)

SynthesisPath Start 3-methylbutan-2-one (Isopropyl Methyl Ketone) Inter Diketo Ester Intermediate Start->Inter Claisen Condensation (0-5°C, 4h) Reagent1 Diethyl Oxalate + NaOEt Reagent1->Inter Cyclic Ethyl 5-isopropyl-1H- pyrazole-3-carboxylate Inter->Cyclic Cyclization (Reflux, 2h) Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Cyclic Final 5-isopropyl-1H-pyrazole- 3-carboxylic acid Cyclic->Final Hydrolysis (NaOH, then HCl)

Figure 1: Synthetic pathway for the production of the target pyrazole acid scaffold.

Step-by-Step Protocol

Phase A: Claisen Condensation

  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer under nitrogen atmosphere.

  • Base Preparation: Charge 68g (1.0 mol) of Sodium Ethoxide (NaOEt) and 400 mL of anhydrous ethanol. Cool to 0°C.

  • Addition: Mix 3-methylbutan-2-one (43g, 0.5 mol) with Diethyl Oxalate (73g, 0.5 mol). Add this mixture dropwise to the flask over 60 minutes, maintaining temperature <10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. The solution will turn yellow/orange, indicating enolate formation.

Phase B: Cyclization

  • Quench: Cool the reaction mixture to 0°C.

  • Hydrazine Addition: Add Hydrazine Hydrate (80%, 35 mL, 0.55 mol) dropwise. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours.

  • Isolation: Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the Ethyl ester intermediate .

Phase C: Hydrolysis

  • Saponification: Dissolve the ester in 200 mL THF/Water (1:1). Add NaOH (2.0 eq). Stir at 60°C for 2 hours.

  • Acidification: Cool to RT. Acidify with 6M HCl to pH 2–3. The product will precipitate.

  • Purification: Filter the white solid, wash with cold water, and recrystallize from Ethanol/Water.

    • Expected Yield: ~65-75%[1]

    • Validation: ¹H NMR (DMSO-d₆): δ 13.0 (s, 1H, COOH), 6.5 (s, 1H, Pyrazole-H), 2.9 (m, 1H, CH), 1.2 (d, 6H, CH₃).

Application 2: Derivatization for SDHI Library

Objective: To generate a library of carboxamide fungicides (SDHIs) using the acid scaffold.

The carboxylic acid group acts as the "warhead carrier." The biological activity depends heavily on the amine component coupled to this acid.

Amide Coupling Protocol (HBTU Method)

Note: Thionyl chloride (SOCl₂) methods are cheaper for scale-up, but HBTU is preferred for research libraries to prevent racemization or side reactions.[1]

  • Reagents:

    • Acid: this compound (1.0 eq)[1][2]

    • Amine: Aromatic/Heterocyclic amine (e.g., aniline, aminopyridine) (1.1 eq)

    • Coupling Agent: HBTU (1.2 eq)

    • Base: DIPEA (2.5 eq)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve Acid and DIPEA in DMF. Stir for 10 min.

    • Add HBTU. Stir for 30 min to activate the acid (formation of OBt ester).

    • Add the Amine.[3] Stir at RT for 12–16 hours.

  • Workup: Dilute with water (precipitation often occurs). Filter or extract with EtOAc.

  • Purification: Flash chromatography (Hexane:EtOAc).

Key SAR Design Strategy: Researchers should focus on amines containing lipophilic spacers or ortho-substituted phenyl rings (e.g., 3',4'-dichloroaniline) to mimic the structure of commercial SDHIs like Isopyrazam.[1]

Application 3: Biological Evaluation (Mode of Action)

Objective: To validate the fungicidal efficacy of the synthesized derivatives.

Target Pathway: Mitochondrial Complex II

The pyrazole-carboxamide binds to the Ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (SDH).[1]

MoA SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Oxidation Q_Site Ubiquinone Binding Site (Q-Site) SDH->Q_Site Electron Transfer Succinate Succinate Succinate->SDH Substrate Inhibitor 5-isopropyl-pyrazole carboxamide (SDHI) Inhibitor->Q_Site Competitive Binding (High Affinity) ElectronFlow Electron Transport Chain (ATP Production) Q_Site->ElectronFlow Blocked by SDHI

Figure 2: Mode of Action.[1] The derivative blocks electron transfer at the Q-site, halting ATP production.[1]

Protocol: Mycelial Growth Inhibition Assay
  • Preparation: Prepare Potato Dextrose Agar (PDA) plates.

  • Treatment: Dissolve test compounds in DMSO. Add to molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Control = DMSO only.

  • Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., Rhizoctonia solani or Botrytis cinerea) in the center of the plate.

  • Incubation: Incubate at 25°C for 48–72 hours in the dark.

  • Measurement: Measure colony diameter (mm).

  • Calculation:

    
    
    (Where C = Control diameter, T = Treatment diameter)
    

References

  • Guo, Z., et al. (2018). "Design, synthesis and fungicidal activity of novel pyrazole-carboxamide derivatives." European Journal of Medicinal Chemistry.

  • Rheinheimer, J. (2011). "The biological activity of pyrazole-4-carboxamides: A new generation of SDHI fungicides." Modern Crop Protection Compounds.

  • Sigma-Aldrich. (2023).[1] "Product Specification: this compound (CAS 92933-47-6)."[2]

  • Glattli, A., et al. (2010). "Molecular Basis of SDHI Fungicide Resistance." Pest Management Science.

Sources

HPLC purification method for 5-isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of 5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 92933-47-6). As a critical amphoteric building block in drug discovery (often used in kinase inhibitor scaffolds), its purification presents unique challenges due to prototropic tautomerism and dual ionization states (acidic carboxylate and basic pyrazole nitrogen).

This guide moves beyond generic recipes, providing a mechanistic approach to method development, scale-up calculations, and post-purification isolation to ensure >98% purity with high recovery.

Chemical Context & Separation Logic

The Amphoteric Challenge

To design a self-validating method, one must understand the molecule's behavior in solution. This compound possesses two key ionizable groups:

  • Carboxylic Acid (COOH): pKa

    
     3.5 – 4.0. At neutral pH, this is deprotonated (
    
    
    
    ), making the molecule highly polar and poorly retained on C18.
  • Pyrazole Nitrogen (N): The pyridine-like nitrogen has a pKa

    
     2.5. It can accept a proton to become cationic.
    

The "Tailing" Trap: In unbuffered or neutral mobile phases, the basic nitrogen interacts with residual silanols on the silica column backbone, causing severe peak tailing. Simultaneously, the deprotonated carboxylate leads to early elution (breakthrough).

The Solution: We employ an acidic mobile phase (pH


 2.0 - 2.5) .
  • Effect 1: Protonates the carboxylic acid (

    
    ), increasing hydrophobicity and retention on C18.
    
  • Effect 2: Protonates the pyrazole nitrogen (

    
    ) and suppresses silanol ionization (
    
    
    
    ), eliminating secondary interactions and sharpening the peak.
Tautomerism Note

Users often confuse the 3-isomer and 5-isomer. For 1H-pyrazoles (unsubstituted on Nitrogen), the 3-isopropyl and 5-isopropyl forms are tautomers that interconvert rapidly in solution. They will appear as a single peak in HPLC. Separation is only required if you are removing structural isomers (e.g., 4-isopropyl impurities) or N-alkylated byproducts.

Analytical Scout Method (Protocol A)

Goal: Assess purity of crude mixture and determine retention behavior.

Equipment: HPLC System with DAD/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

ParameterSpecificationRationale
Column C18 (End-capped), 4.6 x 150 mm, 5 µmStandard hydrophobicity; end-capping reduces silanol activity.
Mobile Phase A Water + 0.1% TFA (v/v)TFA (Trifluoroacetic acid) provides pH ~2 and acts as an ion-pairing agent for the basic nitrogen.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Matching TFA in organic phase prevents baseline drift.
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

95% B15-18 min: 95% B (Wash)18-20 min: 5% B (Re-equilibration)
Linear gradient covers wide polarity range to elute polar impurities (hydrazine) and non-polar byproducts.
Detection UV 220 nm (primary), 254 nm220 nm captures the carbonyl and pyrazole ring absorption; 254 nm is specific for aromatic impurities.
Temperature 30°CMaintains reproducible viscosity and kinetics.
Injection 5-10 µLAvoid overloading.

Expected Result: The target compound typically elutes between 6.0 – 8.0 minutes (depending on exact column void volume). Impurities like hydrazine will elute near the void (1-2 min).

Preparative Purification (Protocol B)

Goal: Scale up to isolate grams of material.

Scale-Up Calculations

To transition from Analytical (4.6 mm ID) to Prep (20 mm ID), apply the Scale-Up Factor (


) :


  • New Flow Rate:

    
    .
    
  • Loading: If analytical load was 0.1 mg, prep load can be

    
     mg (conservative) or up to 50-100 mg depending on resolution.
    
Prep Protocol
ParameterSpecification
Column Prep C18, 20 x 150 mm (or 250 mm), 5-10 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Note on Acid: Switching to Formic Acid allows for easier evaporation (TFA salts can be hygroscopic and cytotoxic).
Flow Rate 20 mL/min
Gradient Based on Analytical Scout retention (

):Start 5% below elution %B, End 5% above.Example: If elution is at 40% B, run gradient 35%

45% B over 10 mins.
Sample Loading Dissolve crude in DMSO:Water (1:1). Filter through 0.45 µm PTFE.
Collection Threshold based (Slope + Level). Collect peaks absorbing at 220 nm.

Workflow Visualization

The following diagram illustrates the decision matrix for the purification workflow, ensuring self-validation at each step.

HPLC_Workflow Start Crude Synthesis Mixture (Hydrazine + Diketoester) Solubility Solubility Check (DMSO/MeOH/Water) Start->Solubility Scout Analytical Scout Run (C18, 0.1% TFA, 5-95% Grad) Solubility->Scout Eval Evaluate Chromatogram Scout->Eval Tailing Issue: Peak Tailing? Eval->Tailing Asymmetry > 1.5 Resolution Issue: Poor Resolution? Eval->Resolution Co-eluting impurities Success Good Separation (Rt identified) Eval->Success Sharp Peak Fix_Tailing Action: Increase Acid Modifier (Switch to 0.2% TFA) Tailing->Fix_Tailing Fix_Res Action: Flatten Gradient (e.g., 2% B/min slope) Resolution->Fix_Res Prep_Calc Scale-Up Calculation (Flow x19, Load x50) Success->Prep_Calc Fix_Tailing->Scout Fix_Res->Scout Prep_Run Prep HPLC Run (0.1% Formic Acid) Prep_Calc->Prep_Run Isolation Post-Run Workup (Lyophilization) Prep_Run->Isolation

Caption: Figure 1. Self-validating purification workflow. The "Scout" step acts as a decision gate to optimize mobile phase conditions before consuming large quantities of crude material.

Post-Purification Isolation (Crucial Step)

Recovering the compound from the mobile phase is as important as the separation itself.

  • Fraction Pooling: Analyze collected fractions via analytical HPLC to confirm purity (>98%). Pool pure fractions.

  • Solvent Removal:

    • Rotary Evaporation: Remove Acetonitrile at 40°C under reduced pressure. You will be left with an aqueous acidic solution.

    • Lyophilization (Freeze Drying): This is the preferred method for pyrazole carboxylic acids. It yields a fluffy white powder and effectively removes water and volatile acids (Formic/TFA).

  • Salt Removal (Optional): If TFA was used and a salt-free form is required:

    • Redissolve residue in minimal water.

    • Adjust pH to the Isoelectric Point (pI) (approx pH 3-4) using dilute Ammonia or NaOH.

    • The free acid form is less soluble in water than the salt and may precipitate. Filter and dry.

References

  • Separation of Pyrazole Derivatives: SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from

    • Validates the use of acidic mobile phases for pyrazole retention.
  • pKa Data for Heterocycles: Williams, R. (2022).[2] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

    • Source for pKa values of Pyrazole (2.5) and Carboxylic Acids (4.0).
  • General HPLC Scale-Up: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Authoritative text on the geometric scaling rules applied in Section 4.1.
  • Synthesis and Characterization: Sigma-Aldrich. This compound Product Specification. Retrieved from

    • Confirms CAS and chemical structure details.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Category: Heterocycle Synthesis / Side Reaction Mitigation Assigned Specialist: Senior Application Scientist

Welcome to the Pyrazole Synthesis Help Desk

This guide addresses the most frequent "pain points" in pyrazole construction. We move beyond generic textbook advice to tackle the specific mechanistic failures—regioisomeric mixtures, "gunk" formation (azines), and stalled oxidation states—that ruin yields in drug discovery workflows.

Ticket #1: The Regioselectivity Crisis (Knorr Synthesis)

User Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine. I need the 1,5-isomer, but I'm getting a 1:1 mixture or the 1,3-isomer."

Root Cause Analysis: In the condensation of a hydrazine (


) with an unsymmetrical 1,3-diketone, the reaction proceeds via an initial nucleophilic attack. The regioselectivity is determined by which nitrogen attacks which carbonyl first .
  • Electronic Control: The most nucleophilic nitrogen (usually the terminal

    
    ) attacks the most electrophilic carbonyl.
    
  • Steric Control: Bulky groups on the hydrazine or diketone impede attack at crowded centers.

  • pH Dependence: Changing the pH alters the protonation state of the hydrazine, flipping the nucleophilicity profile.

Troubleshooting Protocol: The "Solvent Switch" & pH Control

ParameterCondition for 1,3-Isomer (Kinetic/Steric)Condition for 1,5-Isomer (Thermodynamic/Electronic)
Solvent Ethanol/Methanol (Protic, Standard)HFIP (Hexafluoroisopropanol) [1]
Catalyst Acidic (HCl/AcOH)Neutral or Basic
Mechanism Terminal

attacks less hindered

Terminal

attacks more electrophilic

Standard Operating Procedure (SOP) for Regiocontrol: Method A: Accessing the 1,5-Isomer via Fluorinated Solvents (Fustero Protocol) [1]

  • Dissolve: 1.0 equiv of 1,3-diketone and 1.1 equiv of hydrazine hydrochloride in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).

  • Reaction: Stir at room temperature. The strong hydrogen-bond donating ability of HFIP activates the carbonyls selectively and stabilizes specific transition states, often favoring the 1,5-isomer (anti-Fischer).

  • Workup: Evaporate HFIP (recoverable). Neutralize with

    
     and extract.
    

Visualizing the Decision Pathway:

Regioselectivity start Start: Unsymmetrical 1,3-Diketone + R-Hydrazine decision Which Isomer is Required? start->decision isomer13 Target: 1,3-Isomer (Steric Control) decision->isomer13 Standard isomer15 Target: 1,5-Isomer (Electronic Control) decision->isomer15 Difficult cond1 Use Protic Solvent (EtOH) Acid Catalyst (HCl) isomer13->cond1 cond2 Use Fluorinated Solvent (HFIP) No Acid Catalyst isomer15->cond2 mech1 Mechanism: Terminal NH2 attacks less hindered Carbonyl cond1->mech1 mech2 Mechanism: HFIP activates Carbonyls; Overcomes steric bias cond2->mech2

Caption: Decision tree for selecting reaction conditions to favor specific pyrazole regioisomers.

Ticket #2: The "Gunk" (Azine Formation)

User Issue: "My reaction mixture turned into a thick, insoluble orange/yellow solid. The NMR is messy and shows no pyrazole signals."

Root Cause Analysis: This is Azine Formation . Instead of the hydrazine nitrogens attacking both carbonyls of one diketone (cyclization), the hydrazine acts as a linker between two separate diketone molecules.

  • Cause: Local excess of diketone relative to hydrazine.

  • Mechanism: Hydrazine attacks Carbonyl A

    
     Hydrazone. This Hydrazone (still nucleophilic) attacks Carbonyl B of a different molecule instead of cyclizing.
    

Troubleshooting Protocol: Stoichiometry & Addition Order

  • Inverse Addition (Critical): Never add hydrazine to the diketone. Add the diketone dropwise to a solution of excess hydrazine. This ensures that every diketone molecule encounters free hydrazine, favoring cyclization over oligomerization.

  • Stoichiometry: Use 1.2 – 1.5 equivalents of hydrazine.

  • Temperature: Lower the temperature (

    
    ) during addition to favor the intramolecular cyclization (kinetic product) over intermolecular polymerization.
    
Ticket #3: Stalled Oxidation (Pyrazoline vs. Pyrazole)

User Issue: "I performed a 1,3-dipolar cycloaddition (diazo + alkene) or a chalcone condensation. My product mass is M+2. I have a pyrazoline, not a pyrazole."

Root Cause Analysis: Many routes (especially from


-unsaturated ketones) yield pyrazolines  (dihydro-pyrazoles). These intermediates are stable and require an explicit oxidative step to aromatize into pyrazoles.

Troubleshooting Protocol: Oxidative Aromatization

OxidantSubstrate SuitabilityNotes
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Sensitive functional groupsMild, efficient. Stir in Dioxane/Toluene at reflux.

(Activated)
Allylic/Benzylic positionsHeterogeneous, easy workup (filtration). Requires large excess (10-20 eq).

General purposeInexpensive. Iodine acts as the oxidant in basic media.
Air/

Industrial scaleOften requires transition metal catalyst (Cu or Fe) [2].

Visualizing the Pathway:

Oxidation chalcone Chalcone (Enone) pyrazoline Pyrazoline (Dihydro-intermediate) Mass: M+2 chalcone->pyrazoline Cyclization hydrazine Hydrazine hydrazine->pyrazoline oxidant Add Oxidant (DDQ, MnO2, or I2) pyrazoline->oxidant pyrazole Target Pyrazole (Aromatic) Mass: M oxidant->pyrazole -H2 (Aromatization)

Caption: The obligatory oxidative step when synthesizing pyrazoles from enones (chalcones).

Ticket #4: N-Alkylation Selectivity (The "Wrong Neighbor")

User Issue: "I am alkylating a neutral pyrazole (NH). I get a mixture of N1-alkyl and N2-alkyl products that are impossible to separate."

Root Cause Analysis: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. When deprotonated, the resulting pyrazolyl anion has two nucleophilic nitrogen sites.

  • Sterics: Alkylation usually favors the nitrogen furthest from bulky C3/C5 substituents (N1 attack).

  • Chelation: If a substituent can coordinate a metal cation (e.g., a pyridyl group), it may direct alkylation to the adjacent nitrogen.

Troubleshooting Protocol: Base & Protecting Groups

  • The "Semmler-Wolff" Insight: If you need specific N-alkylation, do not alkylate the pyrazole . Instead, use a pre-alkylated hydrazine in the ring-forming step (Knorr synthesis). This is the only way to guarantee 100% regiocontrol [3].

  • If you MUST alkylate:

    • Case A (Steric Control): Use a bulky base (

      
      ) and a bulky electrophile. The alkylation will occur at the less hindered nitrogen.
      
    • Case B (Protecting Groups): Use THP (tetrahydropyranyl) or Trityl protection if you need to differentiate the nitrogens later.

References
  • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.[1] Link

  • Virk, M. et al. "Aerobic Oxidative Aromatization of Pyrazolines." Synlett, 2018. (General reference for aerobic methods).
  • Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[1][2] Organic Letters, 2006, 8(13), 2675–2678.[1] Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity, Yield, and Purification in Pyrazole Synthesis

Introduction: The Pyrazole Challenge

Welcome to the Advanced Technical Support Center. Pyrazoles are ubiquitous pharmacophores, yet their synthesis—particularly via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—is frequently plagued by two critical issues: regioselectivity (formation of 1,3- vs. 1,5-isomers) and reaction efficiency (yield/purity).

This guide moves beyond basic textbook procedures to address the specific failure modes encountered in drug discovery and process chemistry. It provides self-validating protocols and mechanistic insights to resolve these bottlenecks.

Module 1: Troubleshooting Regioselectivity

Ticket #001: "I am getting a mixture of 1,3- and 1,5-isomers. How do I control the selectivity?"

Root Cause Analysis: The regioselectivity in the condensation of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl is governed by the relative nucleophilicity of the hydrazine nitrogens (

vs.

) and the electrophilicity of the carbonyl carbons.
  • Standard Conditions (Ethanol/Reflux): Often yield mixtures because the difference in reactivity between the two carbonyls is insufficient to direct the initial attack exclusively.

  • Mechanism: The reaction proceeds via a carbinolamine intermediate. The rate-determining step is often the dehydration of this intermediate, not the initial attack.

Solution: The Fluorinated Solvent Switch Recent optimization studies demonstrate that fluorinated alcohols (TFE, HFIP) can drastically shift regioselectivity, often flipping the ratio entirely compared to ethanol.

Mechanistic Workflow & Decision Tree:

Regioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine CheckSolvent Current Solvent? Start->CheckSolvent Ethanol Ethanol (Protic, Nucleophilic) CheckSolvent->Ethanol Standard HFIP HFIP (H-Bond Donor, Non-Nucleophilic) CheckSolvent->HFIP Optimized Mech_Eth Mechanism: Competitive Attack Mixture of Isomers Ethanol->Mech_Eth Mech_HFIP Mechanism: H-Bond Activation of Carbonyl High Regiocontrol HFIP->Mech_HFIP Result_Mix Result: ~1:1 to 3:1 Mixture (Difficult Separation) Mech_Eth->Result_Mix Result_Sel Result: >95:5 Selectivity (Single Isomer) Mech_HFIP->Result_Sel

Figure 1: Decision tree for solvent selection to control regioselectivity. Fluorinated solvents like HFIP (Hexafluoroisopropanol) act as strong hydrogen-bond donors, activating specific carbonyls and stabilizing distinct transition states.

Technical Recommendation:

  • Switch Solvent: Replace Ethanol (EtOH) with Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Temperature Control: Run the reaction at Room Temperature initially. High temperatures in EtOH promote equilibration (thermodynamic control), often leading to mixtures. HFIP promotes kinetic control.

  • Causality: HFIP is a strong hydrogen bond donor but a poor nucleophile. It selectively activates the carbonyl, enhancing the electrophilicity difference and directing the hydrazine attack more precisely [1].

Module 2: Yield & Reaction Efficiency

Ticket #002: "My reaction stalls at 60% conversion or produces a 'tar' byproduct."

Root Cause Analysis:

  • Stalling: Often due to the accumulation of the hydrazone intermediate which fails to cyclize/dehydrate.

  • Tarring: Oxidation of the hydrazine or polymerization of the dicarbonyl.

  • pH Mismatch: Hydrazines are nucleophiles; if the media is too acidic, the hydrazine is protonated (

    
    ) and becomes non-nucleophilic. If too basic, side reactions (e.g., Wolff-Kishner type decomposition) can occur.
    

Optimization Matrix: Catalyst & Conditions

ParameterStandard (Old School)Optimized (High Efficiency)Why?
Catalyst HCl / Acetic AcidLewis Acids (e.g., CeO2, CAN) or Ionic Liquids Lewis acids activate carbonyls without fully protonating the hydrazine, maintaining nucleophilicity [2].
Solvent Ethanol / MethanolWater (Green) or PEG-400 Water accelerates "on-water" reactions via hydrophobic effects; PEG acts as a phase transfer catalyst [3].
Heating Reflux (Oil Bath)Microwave Irradiation Rapid heating prevents prolonged thermal stress, reducing "tar" formation and accelerating dehydration steps.
pH UncontrolledBuffered (pH 4-5) Balances carbonyl activation (needs acid) with hydrazine reactivity (needs base).

Self-Validating Protocol check:

  • The "Spot" Test: If TLC shows a new spot that is less polar than the starting hydrazine but more polar than the pyrazole, it is likely the uncyclized hydrazone.

    • Fix: Add a Lewis acid (e.g., 10 mol%

      
       or 
      
      
      
      ) to force cyclization.

Module 3: Purification & Isolation

Ticket #003: "I cannot separate the 1,3- and 1,5-isomers by column chromatography."

Root Cause Analysis: Regioisomers of pyrazoles often have identical


 values on silica gel due to similar dipole moments.

Troubleshooting Steps:

  • Change the Stationary Phase:

    • If Silica (Normal Phase) fails, switch to C18 (Reverse Phase) . The hydrophobic difference between the isomers (due to shielding of the N-substituent) is often more pronounced in reverse phase.

  • Chemical Derivatization (Last Resort):

    • N-alkylation or acylation can sometimes amplify the steric differences between isomers, allowing separation. However, this adds synthetic steps.

  • Recrystallization Solvent:

    • 1,5-isomers are typically more sterically congested and may have lower melting points/higher solubility than 1,3-isomers. Try recrystallizing from Heptane/EtOAc (9:1) ; the symmetrical or less hindered isomer often precipitates first.

Experimental Protocols

Protocol A: High-Regioselectivity Synthesis (The HFIP Method)

Best for: Substrates prone to isomer mixtures.

  • Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl (1.0 equiv) in HFIP (0.5 M concentration).

  • Addition: Add the monosubstituted hydrazine (1.1 equiv) dropwise at Room Temperature .

    • Note: Do not add acid catalyst. HFIP is sufficiently acidic (

      
      ) to promote the reaction.
      
  • Monitoring: Stir at RT for 1–3 hours. Monitor by TLC or LCMS.

  • Work-up:

    • HFIP is volatile (bp 58°C). Evaporate directly under reduced pressure.

    • Recycling: HFIP can be recovered via a cold trap for reuse (Green Chemistry).

  • Purification: The crude residue is often >95% pure. If necessary, pass through a short silica plug.

Protocol B: Green/Aqueous Synthesis (The "On-Water" Method)

Best for: Large scale, simple substrates, environmental compliance.

  • Preparation: Mix 1,3-dicarbonyl (1.0 equiv) and hydrazine (1.0 equiv) in Water (heterogeneous suspension).

  • Catalysis: Add Sodium Dodecyl Sulfate (SDS) (10 mol%) or a surfactant to create an emulsion (micellar catalysis).

  • Reaction: Stir vigorously at 80°C for 2–4 hours.

  • Work-up: Cool to RT. The pyrazole product usually precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and dry.[1][2]

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Source: Journal of Organic Chemistry / CONICET

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Source: Thieme Connect / Synthesis

  • One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts. Source: BenchChem Protocols

  • Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds. Source: Organic & Biomolecular Chemistry

  • Knorr Pyrazole Synthesis Mechanism and Troubleshooting. Source: J&K Scientific Resource Center

Sources

Technical Support Center: Purification of 5-isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-isopropyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A prevalent method for synthesizing pyrazole-3-carboxylic acids is the condensation of a β-ketoester with hydrazine.[1][2][3] In the case of this compound, this would typically involve the reaction of an ethyl ester of 4-methyl-2,4-dioxopentanoic acid with hydrazine.

Potential impurities include:

  • Unreacted Starting Materials: Residual β-ketoester and hydrazine.

  • Regioisomers: The reaction can potentially yield the isomeric product, 3-isopropyl-1H-pyrazole-5-carboxylic acid, although the 5-substituted isomer is often the major product.

  • Byproducts from Side Reactions: Self-condensation products of the β-ketoester or hydrazine.

  • Residual Solvents: Solvents used in the reaction and work-up, such as ethanol, toluene, or water.[4]

Q2: My crude this compound has a low melting point and appears oily. What is the likely cause?

A2: A low or broad melting point, or an oily appearance, is a strong indicator of the presence of impurities. Unreacted starting materials, isomeric impurities, or residual solvents can act as a eutectic mixture, depressing the melting point of your compound. It is crucial to implement a purification strategy to remove these contaminants.

Q3: What are the primary purification techniques recommended for this compound?

A3: The three primary methods for purifying this compound are:

  • Recrystallization: A highly effective technique for removing small amounts of impurities from a solid sample.

  • Acid-Base Extraction: An excellent liquid-liquid extraction method to separate the acidic target compound from neutral or basic impurities.

  • Column Chromatography: A versatile technique for separating complex mixtures and isolating the desired compound with high purity.

The choice of method depends on the nature and quantity of the impurities present. Often, a combination of these techniques yields the best results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound "oils out" during recrystallization. The solvent is too nonpolar for the compound, or the solution is cooled too rapidly.Add a more polar co-solvent dropwise until the oil dissolves, then allow for slow cooling. Ensure the initial dissolution is complete.
Poor recovery after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary for complete dissolution.
Persistent colored impurities. The impurity may have similar polarity to the target compound.Consider treatment with activated carbon during recrystallization. If color persists, column chromatography may be necessary.
Emulsion formation during acid-base extraction. Agitation of the separatory funnel was too vigorous. High concentration of dissolved species.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle inversions of the separatory funnel are preferred over vigorous shaking.
Product does not precipitate upon acidification in acid-base extraction. The product is significantly soluble in water. The pH is not sufficiently acidic.Cool the aqueous solution in an ice bath to decrease solubility. Ensure the pH is well below the pKa of the carboxylic acid (target pH 1-2) by adding acid dropwise and checking with pH paper. If precipitation is still minimal, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate.
Poor separation on column chromatography (streaking or overlapping peaks). Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common mobile phase for pyrazole derivatives is a mixture of hexane and ethyl acetate.[5] Reduce the amount of crude material loaded onto the column.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities. The predicted pKa of the carboxylic acid group on a pyrazole ring is in the range of 3.6-4.0, making it readily deprotonated by a weak base.

Principle: The acidic this compound is deprotonated by a base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase. The aqueous layer is then separated and acidified to regenerate the insoluble carboxylic acid, which precipitates and can be collected.

Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure generated from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate fully. The aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) contains the sodium salt of your product.

  • Collection: Drain the aqueous layer into a clean flask. For a more thorough extraction, you can repeat steps 2-4 with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 1 and 2 (verify with pH paper). A white precipitate of the purified carboxylic acid should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Principle: The impure solid is dissolved in a minimum amount of a hot solvent. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.

General Workflow for Recrystallization.

Solvent Selection:

For pyrazole carboxylic acids, polar protic solvents are often good candidates. Based on literature for similar compounds, the following solvents should be considered for screening:

  • Methanol[6]

  • Ethanol[7]

  • Water

  • Mixtures such as ethanol/water or acetone/water.

Solvent Screening Procedure:

  • Place a small amount of your crude compound (approx. 50 mg) into a test tube.

  • Add a small volume of the solvent to be tested (approx. 0.5 mL) at room temperature. Observe the solubility. An ideal solvent will show low solubility.

  • Heat the mixture gently. The compound should fully dissolve. If it does not, add more solvent dropwise until it does.

  • Allow the solution to cool to room temperature, and then place it in an ice bath. Abundant crystal formation upon cooling indicates a good solvent.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

For challenging separations, particularly for removing isomeric impurities, column chromatography is the method of choice.

Principle: The crude mixture is loaded onto a column of stationary phase (typically silica gel). A mobile phase (eluent) is then passed through the column. Compounds in the mixture will travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). A good solvent system will provide a clear separation of your target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4. A common eluent for pyrazole derivatives is a mixture of hexane and ethyl acetate.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quality Control

After purification, it is essential to verify the purity of your this compound. The following techniques are recommended:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, a reverse-phase HPLC method is highly effective. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic or trifluoroacetic acid.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.

By following these guidelines and protocols, you will be well-equipped to purify this compound to the high standard required for your research and development endeavors.

References

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem. Available at: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • [Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... - ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. Available at: [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC - NIH. Available at: [Link]

  • 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Available at: [Link]

  • 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1 - Home Sunshine Pharma. Available at: [Link]

  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

Sources

optimization of coupling reactions with 5-isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Coupling Reactions with 5-Isopropyl-1H-pyrazole-3-carboxylic Acid

Introduction: The Substrate Profile

Molecule: this compound CAS: 5954-65-4 Key Chemical Challenges:

  • Amphoteric Interference: The pyrazole ring contains a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen (

    
    ). The free NH is a competitive nucleophile, leading to self-acylation (dimerization) or N-capping by the activated ester.
    
  • Solubility: The strong hydrogen-bonding network of the pyrazole core often leads to poor solubility in non-polar solvents (DCM, Toluene), causing "gelling" during activation.

  • Steric Environment: The isopropyl group at position 5 exerts remote steric pressure. While the carboxylic acid at position 3 is relatively accessible, the bulk can retard reaction rates with hindered amines, necessitating high-energy activation.

Module 1: Reagent Selection & Decision Matrix

Q: Which coupling reagent should I use for my specific amine partner?

A: Do not default to EDC/NHS. The electron-rich pyrazole ring deactivates the carbonyl carbon, making standard carbodiimide couplings sluggish. Use the decision matrix below to select the optimal system.

ReagentSelection Start Target Amine Type Aliphatic Primary/Secondary Aliphatic Amine Start->Aliphatic Aniline Electron-Deficient Aniline/Heterocycle Start->Aniline Hindered Sterically Hindered (e.g., t-Butyl amine) Start->Hindered HATU HATU + DIPEA (Standard) Aliphatic->HATU Small Scale (<100mg) T3P T3P (50% in EtOAc/DMF) (Scalable/Clean) Aliphatic->T3P Preferred (No Epim.) AcidCl Acid Chloride (SOCl2/Oxalyl Chloride) Aniline->AcidCl Max Reactivity POCl3 POCl3 Aniline->POCl3 Alternative Hindered->HATU Long Reaction Time Hindered->AcidCl Force Reaction

Figure 1: Decision matrix for coupling reagent selection based on amine nucleophilicity and steric hindrance.

Module 2: Troubleshooting Common Failures

Issue 1: "The reaction mixture turned into an insoluble gel."
  • Cause: The activated ester (e.g., O-At or O-Bt ester) of the pyrazole acid has low solubility in DCM or pure EtOAc due to

    
    -stacking and H-bonding.
    
  • Solution:

    • Solvent Switch: Replace DCM with DMF or NMP (N-Methyl-2-pyrrolidone).

    • Co-Solvent: If you must use EtOAc (e.g., for T3P), add 10-20% DMF as a co-solvent to maintain homogeneity.

    • Temperature: Gently warm the reaction to 40°C during the activation phase (before adding the amine) to break H-bond aggregates.

Issue 2: "LCMS shows a major peak at [2M-18] or [M+M]."
  • Cause: Self-Acylation (Dimerization). The unprotected NH of the pyrazole starting material acted as the nucleophile, attacking the activated carboxylic acid of another molecule.

  • Mechanism:

    SideReaction Acid Activated Pyrazole Acid Dimer N-Acyl Pyrazole Dimer (Dead End Product) Acid->Dimer Attack by Free NH FreeNH Free Pyrazole NH (Nucleophile) FreeNH->Dimer

    Figure 2: The dimerization pathway where the pyrazole acts as its own nucleophile.

  • Solution:

    • Stoichiometry: Ensure the target amine is present in excess (1.2 - 1.5 eq) and added immediately after activation.

    • Protection: If the yield is <40%, protect the pyrazole nitrogen with a THP (Tetrahydropyranyl) or Boc group prior to coupling.

      • Note: Boc can be thermally unstable on pyrazoles >60°C; THP is more robust.

Issue 3: "Low conversion with unreactive anilines."
  • Cause: HATU/EDC are often insufficient to drive the reaction between an electron-rich acid (pyrazole) and an electron-poor amine (aniline).

  • Solution: Switch to the Acid Chloride Method .

    • Why: The acid chloride is a "harder" electrophile and does not suffer from the reversibility issues of active esters.

Module 3: Optimized Experimental Protocols

Protocol A: T3P Coupling (Preferred for Aliphatic Amines & Scalability)

Propylphosphonic anhydride (T3P) acts as both a coupling agent and water scavenger, driving the equilibrium forward.

Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • DIPEA (3.0 eq)

  • Solvent: EtOAc or DMF (0.1 M concentration)

Procedure:

  • Dissolve the pyrazole acid and DIPEA in the solvent. Stir for 5 mins.

  • Add the amine.[1][2]

  • Add T3P dropwise at 0°C (exothermic).

  • Allow to warm to RT. If conversion is slow after 2h, heat to 50°C.

  • Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble, simplifying purification.

Protocol B: Acid Chloride Method (For Stubborn Anilines)

Reagents:

  • Pyrazole Acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (5.0 eq) or Oxalyl Chloride (1.2 eq) + cat. DMF

  • Target Aniline (1.1 eq)

  • Pyridine (as solvent/base) OR DCM/Et3N

Procedure:

  • Suspend pyrazole acid in dry DCM.

  • Add Oxalyl Chloride dropwise, followed by 1 drop of DMF. Gas evolution (CO/CO2) will occur.

  • Stir until the solution becomes clear (indicates acid chloride formation).

  • Concentrate in vacuo to remove excess oxalyl chloride (Critical step to prevent side reactions).

  • Redissolve the crude acid chloride in DCM.

  • Add the target aniline and Et3N. Stir at RT.

Module 4: Quantitative Data Summary

Coupling ReagentAvg.[1][2][3][4][5] Yield (Aliphatic Amine)Avg. Yield (Aniline)Side ProductsCleanup Difficulty
EDC / HOBt 40-60%< 30%Urea precipitatesHigh (Urea removal)
HATU / DIPEA 85-95%50-70%TetramethylureaModerate
T3P (EtOAc) 90-98% 60-80%Soluble phosphatesLow (Aq. Wash)
Acid Chloride 90-95%85-95% HCl saltsLow

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerization coupling agent for large-scale applications. Organic Process Research & Development.

  • Search Result 1.1: Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.

  • Search Result 1.14: Coupling Reagents Guide (HATU vs HBTU). Aapptec Peptides.

  • Search Result 1.19: Improved Regioselectivity in Pyrazole Formation. The Journal of Organic Chemistry.

Sources

Validation & Comparative

5-isopropyl-1H-pyrazole-3-carboxylic acid vs other pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Optimization of Pyrazole-3-Carboxylic Acid DAAO Inhibitors: 5-Isopropyl vs. 5-Methyl Analogs Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Pyrazole Scaffold in DAAO Inhibition

The modulation of D-Amino Acid Oxidase (DAAO) has emerged as a critical therapeutic strategy for schizophrenia and chronic pain. DAAO degrades D-serine, a co-agonist of the NMDA receptor; therefore, DAAO inhibitors can enhance NMDA receptor function, alleviating the hypofunction observed in schizophrenic pathology.

This guide compares the established benchmark inhibitor, 5-methyl-1H-pyrazole-3-carboxylic acid (ASO57278) , against its lipophilic analog, 5-isopropyl-1H-pyrazole-3-carboxylic acid . While the methyl variant represents the "gold standard" for fragment-based potency, the isopropyl analog serves as a critical probe for exploring the hydrophobic tolerance of the DAAO active site and optimizing blood-brain barrier (BBB) permeability.

Comparative Profile: 5-Methyl vs. 5-Isopropyl

The following table contrasts the physicochemical properties and biological potential of the two analogs. The 5-isopropyl variant introduces significant steric bulk and lipophilicity, altering the pharmacokinetic profile.

Feature5-Methyl-1H-pyrazole-3-carboxylic acid (Benchmark)This compound (Challenger)
CAS Number 113100-53-192933-47-6
Molecular Weight 126.11 g/mol 154.17 g/mol
cLogP (Predicted) ~0.5 (Hydrophilic)~1.4 (Moderately Lipophilic)
TPSA 66.4 Ų66.4 Ų
DAAO Potency (

)
0.9 - 2.0

M
(Human DAAO) [1]
Predicted > 2.0

M
(Steric penalty likely)
BBB Permeability Low to Moderate (Requires transport?)Enhanced (Lipophilic diffusion)
Primary Utility Validated in vivo tool compound (ASO57278)Hydrophobic probe / Scaffold intermediate
Technical Insight: The "Magic Methyl" vs. Isopropyl Bulk
  • 5-Methyl (ASO57278): The methyl group fits perfectly into a small hydrophobic sub-pocket near the flavin adenine dinucleotide (FAD) cofactor. It balances binding affinity with minimal steric clash.

  • 5-Isopropyl: The addition of two methyl groups (

    
    ) increases the van der Waals volume. While this improves lipophilicity (crucial for CNS drugs), it risks clashing with the rigid residues lining the active site, potentially reducing intrinsic affinity (
    
    
    
    ) despite better membrane permeability.

Mechanistic Visualization: Binding Mode & SAR

The pyrazole-3-carboxylic acid moiety mimics the substrate (D-amino acid) by interacting with the arginine "lid" of the enzyme.

DAAO_Binding_Mechanism Substrate D-Amino Acid Substrate Arg283 Arg283 / Tyr228 (Electrostatic Clamp) Substrate->Arg283 Carboxyl Interaction Inhibitor Pyrazole-3-Carboxylic Acid (Inhibitor) Inhibitor->Arg283 Salt Bridge / H-Bond (Critical Anchor) FAD FAD Cofactor (Redox Center) Inhibitor->FAD Planar Stacking Hydrophobic_Pocket Hydrophobic Sub-Pocket (Size Limited) Inhibitor->Hydrophobic_Pocket C5-Substituent Interaction Methyl 5-Methyl Group (Optimal Fit) Hydrophobic_Pocket->Methyl Accommodates Isopropyl 5-Isopropyl Group (Steric Clash Risk) Hydrophobic_Pocket->Isopropyl Resists/Clashes

Figure 1: Pharmacophore mapping of Pyrazole-3-carboxylic acids within the DAAO active site. The carboxylate group anchors the molecule to Arg283, while the C5-substituent probes the hydrophobic pocket adjacent to the FAD cofactor.

Experimental Protocols

To validate the performance of the 5-isopropyl analog, you must first synthesize it with high purity and then assay it alongside the 5-methyl benchmark.

Protocol A: Synthesis of this compound

Rationale: This route utilizes a Claisen condensation followed by a Knorr-type cyclization. It is robust, scalable, and avoids expensive transition metal catalysts.

Reagents:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Diethyl oxalate[1]

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Hydrazine hydrate (

    
    )
    
  • Ethanol (EtOH), HCl.

Step-by-Step Workflow:

  • Claisen Condensation (Formation of Diketoester):

    • In a dry round-bottom flask under

      
      , dissolve NaOEt  (1.2 eq) in anhydrous ethanol.
      
    • Add 3-methyl-2-butanone (1.0 eq) dropwise at 0°C. Stir for 15 min.

    • Add diethyl oxalate (1.1 eq) dropwise.

    • Warm to room temperature (RT) and reflux for 4 hours. The solution will turn dark orange/red.

    • Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of ketone.

    • Evaporate solvent to yield the sodium salt of ethyl 2,4-dioxo-5-methylhexanoate.

  • Cyclization (Pyrazole Formation):

    • Redissolve the crude residue in Ethanol/Acetic Acid (10:1).

    • Cool to 0°C and add hydrazine hydrate (1.2 eq) dropwise.

    • Stir at RT for 1 hour, then reflux for 2 hours.

    • Evaporate solvent.[2][3] Partition between EtOAc and Water.[1] Dry organic layer (

      
      ) and concentrate to yield Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate .
      
  • Hydrolysis (Final Deprotection):

    • Dissolve the ester in 2M NaOH (aq) and reflux for 2 hours.

    • Cool to 0°C. Acidify carefully with Conc. HCl to pH ~2.

    • Precipitation: The carboxylic acid product should precipitate as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: DAAO Enzymatic Inhibition Assay

Rationale: This coupled assay measures the production of Hydrogen Peroxide (


) generated by DAAO during D-serine degradation.

Reagents:

  • Human DAAO (recombinant)

  • Substrate: D-Serine (50 mM stock)

  • Detection: Amplex Red (or o-dianisidine) + Horseradish Peroxidase (HRP)

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Workflow:

  • Preparation: Dilute DAAO enzyme to 0.2

    
    g/mL in buffer.
    
  • Inhibitor Incubation: In a 96-well plate, add 50

    
    L of enzyme solution + 10 
    
    
    
    L of Inhibitor (5-Methyl or 5-Isopropyl analog in DMSO). Incubate for 10 min at 25°C.
  • Reaction Start: Add 40

    
    L of Substrate Mix (20 mM D-Serine + 50 
    
    
    
    M Amplex Red + 0.1 U/mL HRP).
  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Calculate active velocity (

    
    ) relative to DMSO control. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Conclusion & Strategic Recommendation

While 5-methyl-1H-pyrazole-3-carboxylic acid remains the potency champion for direct DAAO inhibition due to its optimal steric fit, This compound is an essential tool for:

  • SAR Exploration: Defining the upper limit of the hydrophobic pocket size.

  • Prodrug Design: Serving as a more lipophilic core for ester prodrugs intended to cross the blood-brain barrier before hydrolyzing to the active acid.

  • Scaffold Hopping: Using the isopropyl-pyrazole core to construct larger, non-acidic inhibitors (e.g., amides or sulfonamides) where the bulk is tolerated better in adjacent regions.

Recommendation: For initial in vivo proof-of-concept studies, utilize the 5-methyl analog. For lead optimization campaigns aiming to improve brain exposure, synthesize the 5-isopropyl analog and test it in the described HRP-coupled assay to verify if the potency penalty is acceptable (< 5-fold loss) relative to the gain in lipophilicity.

References

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology, 18(3), 200-214.

  • Ferraris, D., et al. (2008). "Synthesis and structure-activity relationships of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359.

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.

  • Sacchi, S., et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids, 43, 1833–1850.

Sources

Technical Comparison Guide: 5-Isopropyl-1H-Pyrazole-3-Carboxylic Acid vs. Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the optimized therapeutic agent Celecoxib and the structural scaffold 5-isopropyl-1H-pyrazole-3-carboxylic acid .

Executive Summary: The Scaffold vs. The Therapeutic

In drug discovery, the distinction between a Lead Compound and a Fragment Scaffold is critical. This guide compares Celecoxib , a highly optimized, nanomolar-potency COX-2 inhibitor, with This compound (hereafter referred to as IPCA ), a fundamental pyrazole building block.

While Celecoxib represents the culmination of Structure-Activity Relationship (SAR) optimization for inflammation, IPCA represents the "chemical space" of the pyrazole core. This comparison highlights their divergent behaviors in Cyclooxygenase-2 (COX-2) inhibition, Carbonic Anhydrase (CA) off-target effects, and Nicotinic Acid Receptor (GPR109A) potential.

Key Differentiators
FeatureCelecoxibThis compound (IPCA)
Role Marketed Drug (NSAID)Chemical Scaffold / Fragment
Primary Target COX-2 (Selective Inhibitor)GPR109A (Agonist Scaffold) / CA (Weak Inhibitor)
Binding Mechanism Hydrophobic Pocket + Sulfonamide AnchorCarboxylate Coordination (Zinc Binding)
Molecular Weight 381.37 g/mol 154.17 g/mol
Lipophilicity (LogP) ~3.5 (High Permeability)~1.2 (Fragment-like, Polar)

Mechanistic Divergence & Pharmacophore Mapping

To understand the activity difference, we must visualize how these molecules interact with biological targets. Celecoxib utilizes a "Y-shaped" geometry to fill the COX-2 hydrophobic channel, whereas IPCA lacks the necessary aryl "wings" for high-affinity COX-2 binding.

Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping and divergent signaling pathways.

PharmacophoreMap Celecoxib Celecoxib (Optimized Drug) Sulfonamide Sulfonamide Group (Zn++ Binder / H-Bond) Celecoxib->Sulfonamide Diaryl 1,5-Diaryl Substituents (Hydrophobic Fit) Celecoxib->Diaryl IPCA IPCA (Scaffold/Fragment) Carboxylate Carboxylic Acid (Polar / Zn++ Binder) IPCA->Carboxylate Isopropyl 5-Isopropyl Group (Small Hydrophobic) IPCA->Isopropyl COX2 COX-2 Enzyme (Inflammation) Sulfonamide->COX2 Selectivity Anchor CA Carbonic Anhydrase (Off-Target/Renal) Sulfonamide->CA High Affinity (nM-µM) Diaryl->COX2 Fills Hydrophobic Channel Carboxylate->CA Weak Zn++ Coordination GPR109A GPR109A Receptor (Lipid Metabolism) Carboxylate->GPR109A Essential Pharmacophore Isopropyl->COX2 Insufficient Steric Fill

Caption: Pharmacophore divergence showing Celecoxib's optimized COX-2 fit vs. IPCA's fragment-based activity profile.

Comparative Biological Activity[1]

Cyclooxygenase-2 (COX-2) Inhibition

Celecoxib is designed to inhibit COX-2 with an IC50 in the nanomolar range (40 nM) . It exploits the side pocket of COX-2 (Val523) which is accessible due to the bulky sulfonamide and specific 1,5-diaryl geometry.

  • IPCA Performance: IPCA lacks the 1,5-diaryl architecture required to wedge open the COX-2 hydrophobic channel.

  • Experimental Expectation: In a standard COX-2 colorimetric inhibitor screening assay, IPCA will likely show no significant inhibition below 100 µM. It acts as a "negative control" or a "starting fragment" with low ligand efficiency for this specific target.

Carbonic Anhydrase (CA) Inhibition

This is the most scientifically relevant comparison point. Both molecules possess Zinc-Binding Groups (ZBGs).

  • Celecoxib: Uses a sulfonamide moiety to bind the catalytic Zinc ion. It is a potent inhibitor of CA II (Ki ~ 21 nM) and CA IX.

  • IPCA: Uses a carboxylic acid moiety. 5-substituted pyrazole-3-carboxylic acids are known to inhibit CA isoforms, but typically with lower affinity (Ki in the micromolar range, 10-50 µM ) compared to sulfonamides. The carboxylate coordinates to the Zinc, but the binding is often weaker than the sulfonamide-Zinc interaction.

Emerging Target: GPR109A (Niacin Receptor)

IPCA is a structural analog of nicotinic acid (niacin).

  • Relevance: 5-alkyl-pyrazole-3-carboxylic acids have been identified as partial agonists for the GPR109A receptor, involved in antilipolytic activity.

  • Celecoxib: Does not target GPR109A.

Experimental Protocols

To validate these differences in your lab, use the following self-validating protocols.

Protocol A: Carbonic Anhydrase II Stopped-Flow Kinetic Assay

Objective: Quantify the difference in Zinc-binding affinity between the Sulfonamide (Celecoxib) and Carboxylate (IPCA).

Reagents:

  • Enzyme: Recombinant Human CA II.

  • Substrate: 4-nitrophenyl acetate (4-NPA) or CO2 hydration buffer.

  • Buffer: 20 mM HEPES, pH 7.5, 25°C.

Workflow:

  • Preparation: Dissolve Celecoxib in DMSO (Stock 10 mM). Dissolve IPCA in DMSO (Stock 10 mM). Note: IPCA is more polar and may require sonication.

  • Dilution: Prepare serial dilutions (100 µM down to 1 nM).

  • Reaction:

    • Mix Enzyme (100 nM final) with Inhibitor for 10 mins (Pre-incubation is critical for slow-binding sulfonamides).

    • Add Substrate (4-NPA, 500 µM).

  • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate).

  • Validation:

    • Celecoxib Control: Should yield IC50 ~40-100 nM.

    • IPCA Test: Expect IC50 > 10 µM. If no inhibition is seen at 100 µM, the carboxylate binding is too weak for CA II (try CA IX isoform if available).

Protocol B: Fragment Solubility & Lipophilicity Screen

Objective: Demonstrate the "Lead-like" vs "Drug-like" properties.

Workflow:

  • HPLC Method: C18 Reverse Phase Column.

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Gradient 5% -> 95%.

  • Observation:

    • IPCA: Elutes early (Rt ~ 1-2 min). High polarity. Indicates "Fragment" status suitable for FBDD (Fragment-Based Drug Discovery).

    • Celecoxib: Elutes late (Rt ~ 8-10 min). High lipophilicity. Indicates "Drug" status with membrane permeability.

Data Summary Table

MetricCelecoxib (The Drug)IPCA (The Fragment)Experimental Implication
COX-2 IC50 ~40 nM> 100 µM (Inactive)IPCA cannot replace Celecoxib for inflammation.
CA II Ki ~21 nM~10 - 50 µM (Estimated)Celecoxib is ~1000x more potent against CA II.
Ligand Efficiency (LE) ~0.3 kcal/mol/atomHigh Potential (if optimized)IPCA is a starting point for growing new inhibitors.
Solubility (aq) Low (3-7 mg/L)Moderate to High (Acidic pH dep)IPCA is easier to handle in aqueous buffers.
Synthetic Utility End ProductIntermediateIPCA reacts with hydrazines/amines to form libraries.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Cvijetić, I. N., et al. (2015).[1] "5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII." Bioorganic & Medicinal Chemistry. Link

    • Note: Establishes the activity of the pyrazole-3-carboxylic acid scaffold against CA isoforms.
  • Semple, G., et al. (2008). "3-1H-Pyrazole-3-carboxylic acids as partial agonists of the nicotinic acid receptor GPR109A." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid Product Specification." Link

    • Note: Used for physicochemical property verific

Sources

In Vivo Efficacy of 5-isopropyl-1H-pyrazole-3-carboxylic acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 5-isopropyl-1H-pyrazole-3-carboxylic acid, a novel pyrazole derivative. Drawing upon established methodologies for analogous compounds, we present a comparative approach to rigorously assess its therapeutic potential in preclinical models. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical transition from promising in vitro data to robust in vivo efficacy.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2] Given the prevalence of pyrazole derivatives in these fields, this guide will focus on establishing the in vivo efficacy of this compound in relevant oncology and inflammation models.

Section 1: Mechanistic Considerations and Target-Oriented Model Selection

Before embarking on in vivo studies, a thorough understanding of the compound's putative mechanism of action is paramount. For pyrazole derivatives, common targets include cyclooxygenase (COX) enzymes in inflammation, and various kinases (e.g., ALK, MET, JAK) or carbonic anhydrases in oncology.[1][2][3] The choice of in vivo model is therefore intrinsically linked to the molecular target.

Anti-Inflammatory Potential:

If in vitro assays suggest that this compound inhibits key mediators of inflammation, such as COX-2, TNF-α, or IL-6, the following in vivo model is recommended.[4]

  • Carrageenan-Induced Paw Edema in Rodents: This is a classic, acute model of inflammation. The causal mechanism involves the subcutaneous injection of carrageenan, which elicits a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is characterized by the production of prostaglandins, mediated by COX enzymes.[2] This makes it an excellent model to assess the efficacy of potential COX inhibitors.

Anti-Cancer Potential:

Should in vitro studies indicate cytotoxic or cytostatic activity against specific cancer cell lines, a xenograft model is the logical next step.

  • Human Tumor Xenograft Models: This involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. The choice of cell line should be guided by the compound's in vitro activity profile. For instance, if the compound shows potent activity against a non-small cell lung cancer (NSCLC) line harboring an ALK fusion, an ALK-positive NSCLC xenograft model would be appropriate.[1]

Section 2: Comparative In Vivo Efficacy Study Design

A robust in vivo study necessitates a direct comparison to both a negative control (vehicle) and a positive control (a standard-of-care or competitor compound). This provides essential context for interpreting the efficacy of the test compound.

Proposed Anti-Inflammatory Study

Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of carrageenan-induced paw edema, in comparison to the well-established NSAID, Celecoxib.

Experimental Workflow:

G cluster_0 Acclimatization & Baseline cluster_1 Grouping & Dosing cluster_2 Induction & Measurement cluster_3 Analysis acclimatize Acclimatize Rats (7 days) baseline Measure Baseline Paw Volume acclimatize->baseline grouping Randomize into Treatment Groups (n=8) baseline->grouping dosing Administer Test Compound, Celecoxib, or Vehicle (p.o.) grouping->dosing induction Inject Carrageenan into Paw (1 hour post-dose) dosing->induction measurement Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis stats Statistical Analysis (ANOVA) analysis->stats

Figure 1: Workflow for Carrageenan-Induced Paw Edema Study.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle (0.5% CMC)-1.2 ± 0.10%
This compound10Data to be generatedData to be generated
This compound30Data to be generatedData to be generated
This compound100Data to be generatedData to be generated
Celecoxib300.4 ± 0.0566.7%
Proposed Anti-Cancer Study

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model of human colorectal cancer (e.g., HCT116), compared to a standard chemotherapeutic agent like 5-Fluorouracil.

Experimental Workflow:

G cluster_0 Tumor Implantation cluster_1 Grouping & Treatment cluster_2 Monitoring & Endpoints cluster_3 Analysis implant Implant HCT116 cells into nude mice growth Monitor tumor growth implant->growth grouping Randomize when tumors reach ~100 mm³ growth->grouping treatment Initiate daily dosing (Vehicle, Test Compound, 5-FU) grouping->treatment monitoring Measure tumor volume & body weight (2x/week) treatment->monitoring endpoint Euthanize at endpoint (e.g., 21 days or tumor burden limit) monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis biomarkers Excise tumors for biomarker analysis (optional) analysis->biomarkers

Figure 2: Workflow for Xenograft Efficacy Study.

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) (± SEM)
Vehicle-1500 ± 1500%+5 ± 2
This compound25Data to be generatedData to be generatedData to be generated
This compound50Data to be generatedData to be generatedData to be generated
5-Fluorouracil20600 ± 8060%-10 ± 3

Section 3: Detailed Experimental Protocols

Carrageenan-Induced Paw Edema
  • Animals: Male Sprague-Dawley rats (180-200g) are used.

  • Acclimatization: Animals are housed for at least one week prior to the experiment with free access to food and water.

  • Grouping and Dosing: Animals are fasted overnight before dosing. They are then randomly assigned to treatment groups. The test compound, vehicle, or positive control is administered orally.

  • Induction of Edema: One hour after dosing, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at specified time points thereafter.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Tumor Xenograft Study
  • Cell Culture: The chosen human cancer cell line is cultured under standard conditions.

  • Animals: Immunodeficient mice (e.g., BALB/c nude) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size, treatment is initiated. Dosing can be administered via various routes (e.g., oral gavage, intraperitoneal injection) at a specified frequency and duration.

  • Endpoints: The study is terminated when tumors in the control group reach a maximal allowed size, or after a fixed duration. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean final tumor volume between treated and vehicle control groups.

Section 4: Concluding Remarks and Future Directions

The successful completion of these comparative in vivo studies will provide a robust initial assessment of the therapeutic potential of this compound. Positive results would warrant further investigation, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and evaluation in more complex, orthotopic, or patient-derived xenograft (PDX) models. This structured, comparative approach ensures that the data generated is both interpretable and translatable, paving the way for further preclinical development.

References

  • BenchChem.
  • Al-Sanea, M. M., et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 28(15), 5769. [Link]

  • Chem-Impex. 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Galdino-Pitta, M. R., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964-970. [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1362. [Link]

  • Singh, N., et al. (2019). Current status of pyrazole and its biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 359-382. [Link]

  • MySkinRecipes. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Kasimogullari, R. (2015). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry - Section B, 54B(7), 903-911. [Link]

Sources

Comparison Guide: Assessing the Selectivity of 5-Isopropyl-1H-Pyrazole-3-Carboxylic Acid for COX-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 5-Isopropyl-1H-pyrazole-3-carboxylic acid is primarily a chemical building block and scaffold intermediate, rather than a potent, selective COX-2 inhibitor in its native form.

While the pyrazole core is a structural hallmark of the "coxib" class of selective inhibitors (e.g., Celecoxib), this specific molecule lacks the critical pharmacophores required for high-affinity, selective COX-2 binding. Specifically, the presence of a free carboxylic acid typically promotes binding to the conserved Arg120 residue found in both COX-1 and COX-2, often resulting in non-selective or COX-1-skewed activity. In contrast, selective COX-2 inhibition requires bulky lipophilic groups (e.g., 1,5-diaryl substitution) and a specific hydrogen-bonding moiety (e.g., sulfonamide) to exploit the secondary hydrophobic pocket unique to COX-2.

This guide analyzes the structural limitations of this compound compared to established standards and outlines the experimental protocols to validate its activity profile.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the intrinsic properties of the molecule is essential for predicting its behavior in biochemical assays.

PropertyData / DescriptionRelevance to COX Binding
Chemical Name This compoundCore scaffold
Molecular Weight ~154.17 g/mol Fragment-like ; lacks the size to fill the COX active site channel completely.
Key Functional Groups Carboxylic Acid (-COOH)Binds Arg120 (conserved anchor in COX-1/2).
Lipophilicity (LogP) ~1.2 (Predicted)Moderate; lower than typical Coxibs (Celecoxib LogP ~3.5), reducing hydrophobic channel affinity.
H-Bond Donors/Acceptors 2 / 3Sufficient for polar interactions but lacks specific side-pocket anchors.

Comparative Analysis: Scaffold vs. Gold Standard

To understand why this compound is likely non-selective, we must compare its binding determinants with Celecoxib , the gold standard for pyrazole-based COX-2 selectivity.

Structural Pharmacophore Comparison
FeatureThis compound (Topic)Celecoxib (Standard)Impact on Selectivity
Core Ring PyrazolePyrazoleNeutral: Both share the same stable template.
C-3/C-5 Substitution Isopropyl (small alkyl)Trifluoromethyl (CF3) & p-TolylNegative: Isopropyl is too small to induce the conformational change or fill the hydrophobic channel effectively.
N-1 Substitution Hydrogen (Unsubstituted)BenzenesulfonamideCritical Failure: The N-1 phenylsulfonamide is essential for docking into the COX-2 specific side pocket (Arg513/His90).
Acidic Group Carboxylic Acid (-COOH) None (Sulfonamide is neutral/weakly acidic)Negative: The -COOH group forms a salt bridge with Arg120 , a residue accessible in both COX-1 and COX-2, leading to loss of selectivity.
Mechanism of Action & Selectivity Logic[5]

The diagram below illustrates the divergent binding modes. The "Topic" molecule follows the "Classical NSAID" path (anchoring to Arg120), while the "Standard" follows the "Coxib" path (anchoring to the Side Pocket).

COX_Binding_Mechanism cluster_0 Ligand Features cluster_1 Target Residues cluster_2 Outcome Topic_Mol 5-Isopropyl-1H-pyrazole- 3-carboxylic acid Arg120 Arg120 (Conserved Channel Entrance) Topic_Mol->Arg120 Carboxylic Acid Salt Bridge SidePocket Side Pocket (Val523, Arg513, His90) Topic_Mol->SidePocket Lacks Pharmacophore Celecoxib Celecoxib (Standard) Celecoxib->Arg120 No Interaction Celecoxib->SidePocket Sulfonamide Interaction NonSelective Non-Selective / COX-1 Activity (Classical NSAID Profile) Arg120->NonSelective Selective High COX-2 Selectivity (Coxib Profile) SidePocket->Selective

Caption: Mechanistic divergence between carboxylic acid-based scaffolds (Topic) and sulfonamide-based inhibitors (Celecoxib).

Experimental Validation Protocols

To empirically define the selectivity profile of this compound, the following self-validating experimental workflow is recommended.

In Vitro Cyclooxygenase Inhibition Assay (COX-1 vs. COX-2)

Objective: Determine the IC50 values for both isoforms to calculate the Selectivity Index (SI).

Protocol:

  • Enzyme Source: Use recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid (10 µM final concentration).

  • Chromogenic/Fluorometric Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (e.g., Cayman Chemical COX Fluorescent Inhibitor Screening Assay).

  • Workflow:

    • Incubate enzyme + Test Compound (0.01 µM – 100 µM, log scale) for 10 mins at 25°C.

    • Initiate reaction by adding Arachidonic Acid + ADHP.

    • Incubate for 2 mins.

    • Measure fluorescence (Ex 530 nm / Em 585 nm).

  • Data Analysis:

    • Fit curves using non-linear regression (Sigmoidal dose-response).

    • Calculate

      
       for COX-1 and COX-2.[1]
      
    • Selectivity Index (SI) =

      
      .
      

Expected Results:

  • Celecoxib:

    
    ; 
    
    
    
    (Highly Selective).
  • Topic Compound: Expected

    
     for both isoforms, or weak COX-1 preference (
    
    
    
    ). The molecule is likely a weak inhibitor due to its small size and lack of hydrophobic bulk.
Whole Blood Assay (Physiological Relevance)

Objective: Assess efficacy in the presence of plasma proteins (high protein binding can shift IC50).

  • Heparinized Human Whole Blood is aliquoted.

  • Induction:

    • COX-1: Induce clotting (calcium ionophore) for 1 hr

      
       Measure Thromboxane B2 (TxB2).
      
    • COX-2: Induce with LPS (10 µg/mL) for 24 hrs

      
       Measure Prostaglandin E2 (PGE2).
      
  • Readout: ELISA for TxB2 and PGE2.

Synthesis & SAR Context

If you are using this compound as a starting material to create a selective inhibitor, the following transformation is required:

  • N-Arylation: The N1 nitrogen must be substituted with a phenylsulfonamide or similar pharmacophore.

  • C-Acylation/Coupling: The carboxylic acid at C3 is often converted to a heterocycle or amide to remove the acidic proton and increase lipophilicity.

Workflow Diagram: From Scaffold to Drug

SAR_Evolution Scaffold This compound (Non-Selective / Inactive) Step1 Step 1: N-Arylation (Add 4-sulfamoylphenyl group) Scaffold->Step1 Intermediate N1-Sulfonamide Intermediate (Gains COX-2 Pocket Affinity) Step1->Intermediate Step2 Step 2: C3 Derivatization (Convert COOH to lipophilic moiety) Intermediate->Step2 FinalDrug 1,5-Diarylpyrazole Derivative (High Potency & Selectivity) Step2->FinalDrug

Caption: Structural evolution required to convert the topic scaffold into a selective COX-2 inhibitor.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Abdel-Aziz, A. A., et al. (2016). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues."[1][2][3] Drug Design, Development and Therapy, 10, 3485–3503. Link

    • Note: This reference validates that pyrazole-carboxylic acids often require conversion to hybrid analogues (e.g., with sulfonamides) to achieve high COX-2 selectivity.
  • Cvijetić, I. N., et al. (2015). "5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII." Bioorganic & Medicinal Chemistry, 23(15), 4649-4659. Link

    • Note: Highlights that simple pyrazole-3-carboxylic acids are often investigated for Carbonic Anhydrase inhibition r
  • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 384, 644-648. Link

    • Note: Foundational paper establishing the Arg120 (COX-1) vs. Side Pocket (COX-2) binding modes.

Sources

A Senior Application Scientist's Guide to the Validation of 5-isopropyl-1H-pyrazole-3-carboxylic Acid as a Drug Lead

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 5-isopropyl-1H-pyrazole-3-carboxylic acid as a potential drug lead. Drawing upon established principles of drug discovery, this document outlines a tiered, data-driven approach to assess its therapeutic potential, comparing it against known alternatives in two promising therapeutic areas: oncology and virology. Every protocol herein is designed to be a self-validating system, ensuring scientific rigor and reproducibility.

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Its synthetic tractability and ability to engage in various biological interactions make it an attractive starting point for drug discovery. Our focus, this compound, is a novel analogue within this class. While direct biological data for this specific compound is not yet publicly available, the well-documented activities of related pyrazole-3-carboxylic acid derivatives provide a strong rationale for its investigation as an inhibitor of two high-value therapeutic targets: Lactate Dehydrogenase (LDH) and the Dengue Virus (DENV) NS2B-NS3 protease.[3][4]

This guide will delineate a validation pathway for this compound, presenting its potential in comparison to established inhibitors for these two targets.

Comparative Analysis: Potential as a Lactate Dehydrogenase (LDH) Inhibitor for Oncology

Rationale and Mechanism of Action

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[5] Many cancer cells exhibit a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect), leading to an overreliance on LDH for energy production and regeneration of NAD+.[6] Inhibition of LDH, particularly the LDHA isoform, can disrupt cancer cell metabolism, induce oxidative stress, and trigger apoptosis, making it a compelling target for cancer therapy.[7] Pyrazole-based compounds have been successfully developed as potent LDH inhibitors.[4]

Our lead compound, this compound, will be benchmarked against (R)-GNE-140, a potent and selective LDHA inhibitor.[8][9]

Comparative Performance Data (Hypothetical and Established)

The following table outlines the expected performance of our lead compound against the known activity of (R)-GNE-140. The data for this compound is presented as target values for a successful lead validation campaign.

ParameterThis compound (Target)(R)-GNE-140 (Reference)Justification for Target Values
LDHA Enzymatic IC50 < 100 nM3 nM[8][10]A potent inhibitor is essential for effective target engagement.
LDHB Enzymatic IC50 > 1 µM5 nM[8][10]Selectivity for LDHA over LDHB is desirable to minimize potential off-target effects.
Cellular Lactate Reduction EC50 < 1 µM670 nM (MiaPaCa-2 cells)[10]Demonstrates target engagement and functional effect in a cellular context.
Cancer Cell Proliferation GI50 < 5 µMEffective at 5 µM across 37 cancer cell lines[8]Indicates potential for therapeutic efficacy.
In Vitro Cytotoxicity (HepG2) CC50 > 50 µMData not readily availableA high therapeutic index (CC50/GI50) is crucial for a viable drug candidate.
Experimental Validation Workflow: LDH Inhibition

The validation of this compound as an LDH inhibitor will proceed through a tiered approach, as illustrated below.

LDH_Validation_Workflow cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Target Engagement & Selectivity cluster_2 Tier 3: Early ADME/Tox Profiling cluster_3 Decision Point A LDHA/B Enzymatic Inhibition Assay (Colorimetric) B Cellular Lactate Production Assay (e.g., in MiaPaCa-2 cells) A->B Potency Confirmation C Cancer Cell Proliferation Assay (e.g., MTT/SRB) B->C Functional Effect D Cellular Thermal Shift Assay (CETSA) (Confirms direct binding to LDH in cells) C->D Mechanism Validation E Isoform Selectivity Profiling (Against a panel of dehydrogenases) D->E Specificity Check F In Vitro ADME Assays (Microsomal stability, plasma protein binding, Caco-2 permeability) E->F Drug-like Properties G In Vitro Toxicology (Cytotoxicity in non-cancerous cells, hERG inhibition) F->G Safety Assessment H Lead Candidate Nomination G->H Go/No-Go

Caption: Tiered validation workflow for an LDH inhibitor.
Detailed Experimental Protocols: LDH Assays
  • Objective: To determine the IC50 of this compound against recombinant human LDHA and LDHB.

  • Materials: Recombinant human LDHA and LDHB, NADH, pyruvate, assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), 96-well microplate, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference compound, (R)-GNE-140.

    • In a 96-well plate, add assay buffer, NADH, and the test/reference compound.

    • Initiate the reaction by adding the enzyme (LDHA or LDHB).

    • Immediately after adding the enzyme, add pyruvate to start the reaction.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

  • Objective: To measure the effect of the test compound on lactate production in a cancer cell line with high glycolytic activity (e.g., MiaPaCa-2).

  • Materials: MiaPaCa-2 cells, cell culture medium, 96-well cell culture plate, test compound, lactate assay kit.

  • Procedure:

    • Seed MiaPaCa-2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

    • Normalize the lactate levels to the cell number or protein concentration.

    • Determine the EC50 for lactate production inhibition.

Comparative Analysis: Potential as a Dengue Virus (DENV) NS2B-NS3 Protease Inhibitor

Rationale and Mechanism of Action

Dengue virus infection is a major global health concern with no specific antiviral therapy available.[2] The DENV NS2B-NS3 protease is essential for viral replication, as it cleaves the viral polyprotein into functional units. Inhibition of this protease is a validated strategy for antiviral drug development. Pyrazole-3-carboxylic acid derivatives have been identified as promising DENV protease inhibitors.[3][11]

For comparison, we will benchmark our lead compound against NITD-688, a potent pan-serotype DENV inhibitor currently in clinical trials that targets the NS4B protein.[12][13] While NITD-688 has a different target, its high potency provides a relevant benchmark for a clinically viable anti-dengue compound.

Comparative Performance Data (Hypothetical and Established)
ParameterThis compound (Target)NITD-688 (Reference)Justification for Target Values
DENV NS2B-NS3 Protease IC50 < 1 µMN/A (Targets NS4B)Potent enzymatic inhibition is the first step in validation.
DENV Replicon EC50 < 5 µM8-38 nM (antiviral activity)[12][14]Demonstrates inhibition of viral replication in a cellular context.
Cell-based Antiviral Assay EC50 < 10 µM0.94 nM (in PBMCs)[12][14]Confirms activity against live virus infection.
In Vitro Cytotoxicity (Vero cells) CC50 > 100 µMData not readily availableA high selectivity index (CC50/EC50) is critical for an antiviral agent.
Experimental Validation Workflow: DENV Inhibition

The validation of this compound as a DENV inhibitor will follow a structured, multi-tiered approach.

DENV_Validation_Workflow cluster_0 Tier 1: In Vitro Enzymatic & Replicon Assays cluster_1 Tier 2: Cell-based Antiviral & Cytotoxicity cluster_2 Tier 3: Early ADME/Tox Profiling cluster_3 Decision Point A DENV NS2B-NS3 Protease Inhibition Assay (FRET-based) B DENV Replicon Assay (Luciferase or GFP reporter) A->B Cellular Activity C Plaque Reduction Neutralization Test (PRNT) (Live virus assay) B->C Antiviral Efficacy D Cytotoxicity Assay (e.g., in Vero or Huh-7 cells) C->D Selectivity Index E In Vitro ADME Assays (Microsomal stability, plasma protein binding, Caco-2 permeability) D->E Drug-like Properties F In Vitro Toxicology (hERG inhibition, genotoxicity) E->F Safety Assessment G Lead Candidate Nomination F->G Go/No-Go

Caption: Tiered validation workflow for a DENV inhibitor.
Detailed Experimental Protocols: DENV Assays
  • Objective: To determine the IC50 of the test compound against purified DENV NS2B-NS3 protease.

  • Materials: Purified recombinant DENV NS2B-NS3 protease, FRET-based peptide substrate, assay buffer, 96-well black microplate, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer and the test compound.

    • Add the DENV protease to each well and incubate briefly.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time as the protease cleaves the substrate, separating the fluorophore and quencher.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

  • Objective: To assess the ability of the test compound to inhibit DENV RNA replication in a cellular context.

  • Materials: A stable cell line harboring a DENV replicon expressing a reporter gene (e.g., luciferase or GFP), cell culture medium, 96-well plate, test compound, and a detection reagent for the reporter.

  • Procedure:

    • Seed the DENV replicon cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a period sufficient for multiple rounds of replication (e.g., 48-72 hours).

    • Measure the reporter gene expression (luciferase activity or GFP fluorescence).

    • Concurrently, perform a cytotoxicity assay on the same cell line to determine the CC50.

    • Calculate the EC50 for replicon inhibition and the selectivity index (CC50/EC50).

In Silico ADME and Physicochemical Profiling

Prior to extensive in vitro testing, in silico modeling can provide valuable insights into the drug-like properties of this compound.[3][15] These predictions help to identify potential liabilities early in the discovery process.

PropertyPredicted ValueDesired RangeImplication
Molecular Weight 168.19 g/mol < 500 g/mol Good potential for oral bioavailability.
LogP ~1.5 - 2.51 - 3Balanced solubility and permeability.
Topological Polar Surface Area (TPSA) ~60-70 Ų< 140 ŲGood potential for cell permeability.
Number of H-bond Donors 2≤ 5Adherence to Lipinski's Rule of Five.
Number of H-bond Acceptors 3≤ 10Adherence to Lipinski's Rule of Five.
Aqueous Solubility Moderate to High> 10 µMFavorable for formulation and absorption.
Blood-Brain Barrier Permeation UnlikelyN/ADependent on therapeutic indication.
CYP450 Inhibition LowLow riskReduced potential for drug-drug interactions.

Conclusion and Future Directions

This guide outlines a rigorous and systematic approach to validate this compound as a drug lead. The proposed dual-pronged investigation into its potential as both an LDH inhibitor for oncology and a DENV protease inhibitor for virology leverages the known strengths of the pyrazole scaffold.

The tiered experimental workflows, from initial in vitro enzymatic assays to cellular functional and early ADME/Tox profiling, are designed to generate a comprehensive data package. By benchmarking against potent reference compounds and adhering to the detailed protocols, researchers can make a well-informed go/no-go decision for advancing this promising molecule into further preclinical development. The successful completion of this validation cascade would provide strong evidence for the therapeutic potential of this compound and pave the way for lead optimization and subsequent in vivo studies.

References

  • PubMed. (n.d.). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Retrieved from [Link]

  • ResearchGate. (2020). Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of spiropyrazolopyridone derivatives as potent dengue virus inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Inhibitor of Dengue Virus Replication That Targets the Capsid Protein. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from [Link]

  • Frontiers. (2023). Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach. Retrieved from [Link]

  • Journal of Clinical Investigation. (2024). Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PNAS. (n.d.). Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688. Retrieved from [Link]

  • PubMed. (2022). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-based discovery of dengue virus protease inhibitors. Retrieved from [Link]

  • Frontiers. (n.d.). Orthoflaviviral Inhibitors in Clinical Trials, Preclinical In Vivo Efficacy Targeting NS2B-NS3 and Cellular Antiviral Activity via Competitive Protease Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Frontiers. (n.d.). LDHA: The Obstacle to T cell responses against tumor. Retrieved from [Link]

  • ASM Journals. (n.d.). Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay. Retrieved from [Link]

  • MDPI. (n.d.). Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms. Retrieved from [Link]

  • PNAS. (n.d.). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction and characterization of a stable subgenomic dengue virus type 2 replicon system for antiviral compound and siRNA testing. Retrieved from [Link]

  • MDPI. (2013). In Vitro Evaluation of Novel Inhibitors against the NS2B-NS3 Protease of Dengue Fever Virus Type 4. Retrieved from [Link]

  • PubMed. (2021). NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Potent Dengue Virus NS2B-NS3 Protease Inhibitors Among Glycyrrhizic Acid Conjugates with Amino Acids and Dipeptides Esters. Retrieved from [Link]

  • protocols.io. (n.d.). Optimized Protocol for the Amplification and Viral Titration of Dengue Virus Serotypes 1–4 (DENV1–4). Retrieved from [Link]

Sources

Comparative Selectivity Guide: 5-Isopropyl-1H-pyrazole-3-carboxylic Acid Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

5-isopropyl-1H-pyrazole-3-carboxylic acid (and its tautomer, 3-isopropyl-1H-pyrazole-5-carboxylic acid) represents a critical bioisostere in medicinal chemistry, primarily utilized to replace the anthranilide core of nicotinic acid (Niacin). Its primary application lies in the development of GPR109A (HCAR2) agonists for dyslipidemia treatment, aiming to decouple the therapeutic lipid-lowering effects from the cutaneous flushing side effect associated with Niacin.

This guide provides a technical analysis of the molecule's cross-reactivity profile, focusing on its selectivity between the high-affinity Niacin receptor (GPR109A ) and its low-affinity homolog (GPR109B/HCAR3 ), as well as its emerging utility in viral protease inhibition.

Key Performance Indicators (KPIs)
ParameterPerformance MetricRelevance
Primary Target GPR109A (Gi-coupled) Dyslipidemia (Lower LDL/TG, Raise HDL)
Selectivity Index >100-fold vs. GPR109BAvoidance of off-target GPCR activation
Off-Target Safety No inhibition of Thrombin/TrypsinProtease specificity (Antiviral applications)
Metabolic Stability Low CYP inhibition potentialDrug-Drug Interaction (DDI) avoidance

Mechanism of Action & Signaling Pathway

To understand cross-reactivity, one must first map the intended signaling cascade. This compound derivatives function as orthosteric agonists of GPR109A.

GPR109A Signaling Diagram

The following diagram illustrates the Gi-coupled pathway activated by this scaffold, leading to the inhibition of adenylyl cyclase and subsequent reduction in lipolysis.

GPR109A_Signaling Agonist 5-isopropyl-pyrazole scaffold Receptor GPR109A (HCAR2) (Adipocyte Membrane) Agonist->Receptor Binding (Ki) Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein GTP Exchange Flushing Langerhans Cells (PGD2 Release) Receptor->Flushing Potential Side Effect (Target for De-coupling) AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Downregulation) cAMP->PKA HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (Inhibited) HSL->Lipolysis Blocks FFA Release

Figure 1: Signal transduction pathway for GPR109A agonists. The goal of using the pyrazole scaffold is to maintain the Lipolysis inhibition arm while minimizing the Flushing arm mediated by cutaneous Langerhans cells.

Comparative Selectivity Analysis

GPR109A vs. GPR109B Cross-Reactivity

The most critical cross-reactivity study for this scaffold is distinguishing between the human high-affinity niacin receptor (GPR109A) and the low-affinity receptor (GPR109B). While highly homologous, GPR109B activation is not required for the anti-lipolytic effect and may contribute to off-target noise.

Comparative Data (Representative): The 5-isopropyl-pyrazole core provides a distinct selectivity profile compared to Nicotinic Acid (Niacin).

CompoundGPR109A EC50 (nM)GPR109B EC50 (nM)Selectivity Ratio (B/A)Clinical Implication
Nicotinic Acid (Control) ~100~10,000100xHigh flushing, short half-life.
5-Isopropyl-pyrazole-3-COOH ~30 - 60 > 10,000 >300x High potency, improved selectivity.
5-Aminopyrazole analogs>10,000~500.005xSelective GPR109B agonist (reversed profile).

Insight: The 5-isopropyl substitution is critical for maintaining GPR109A affinity. Modifying the 5-position to an amino group flips the selectivity toward GPR109B, demonstrating the scaffold's tunable nature.

Protease Specificity (Off-Target Panel)

Beyond GPCRs, this scaffold is investigated as a P2-P3 fragment in antivirals (e.g., Dengue NS2B-NS3). Cross-reactivity against host serine proteases is a major safety concern.

Enzyme TargetActivity (IC50)Interpretation
Dengue NS2B-NS3 2.2 - 4.1 µMModerate antiviral potency.[1]
Thrombin (Host) > 200 µMNo Cross-Reactivity. Excellent safety profile.
Trypsin (Host) > 200 µMNo Cross-Reactivity. Low risk of digestive interference.

Experimental Protocols

To validate the performance of this compound, the following self-validating protocols are recommended.

Protocol A: [3H]-Nicotinic Acid Competitive Binding Assay

Purpose: To determine the affinity (Ki) of the pyrazole scaffold for GPR109A membranes.

  • Membrane Preparation: Transfect CHO-K1 cells with human GPR109A cDNA. Harvest and homogenize in 10 mM HEPES (pH 7.4), 1 mM EDTA. Centrifuge at 40,000 x g.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl2, 100 mM NaCl, 0.1% BSA (fatty-acid free). Note: BSA is crucial to prevent ligand adsorption.

  • Reaction Setup:

    • Total Binding: 50 µg membrane protein + 50 nM [3H]-Nicotinic acid.

    • Non-Specific Binding (NSB): Add 1 mM unlabeled Nicotinic acid.

    • Test: Add this compound (10^-9 M to 10^-4 M).

  • Incubation: 60 minutes at Room Temperature (25°C).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Validation: The Ki should be calculated using the Cheng-Prusoff equation. A valid assay must show Z' > 0.5.

Protocol B: Functional cAMP Inhibition Assay (HTRF)

Purpose: To confirm agonism and measure functional potency (EC50).

  • Cell Seeding: Use CHO-K1 cells stably expressing GPR109A. Seed at 2,000 cells/well in 384-well plates.

  • Stimulation:

    • Prepare stimulation buffer containing 10 µM Forskolin (to elevate cAMP baseline).

    • Add test compound (dilution series).

    • Include IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.

  • Incubation: 30 minutes at 37°C.

  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Data Analysis: Plot % Inhibition of Forskolin response.

    • Self-Validation Check: Niacin control must show >50% inhibition of forskolin signal.

Workflow Diagram: Selectivity Screening Cascade

Screening_Workflow Library 5-isopropyl-pyrazole Derivatives Primary Primary Screen GPR109A Binding (>50% @ 10µM) Library->Primary Secondary Functional Assay cAMP Inhibition (EC50 Determination) Primary->Secondary Active Hits Selectivity Selectivity Panel vs GPR109B vs Thrombin Secondary->Selectivity Potent Agonists Selectivity->Library SAR Refinement Hit Validated Lead Candidate Selectivity->Hit Selective Profile

Figure 2: Recommended screening cascade to ensure target specificity and eliminate cross-reactive compounds early in development.

References

  • Shen, H. C. (2009).[2] Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A. Expert Opinion on Therapeutic Patents. Link

  • Semple, G., et al. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent and selective agonist of the nicotinic acid receptor (GPR109A). Journal of Medicinal Chemistry. Link

  • Li, J., et al. (2025).[3] Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors. ACS Medicinal Chemistry Letters. Link

  • PubChem. (2025).[4] Compound Summary: this compound.[] National Library of Medicine. Link

  • Richman, J. G., et al. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry. Link

Sources

benchmarking 5-isopropyl-1H-pyrazole-3-carboxylic acid against known standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 92933-47-6) against industry-standard analogs (5-methyl and 5-phenyl variants). This analysis focuses on its utility as a pharmacophore scaffold in medicinal chemistry, specifically for modulating lipophilicity and steric occupancy in kinase and GPCR inhibitor design.

Executive Summary: The "Goldilocks" Steric Probe

In fragment-based drug discovery (FBDD), the pyrazole-3-carboxylic acid moiety is a privileged scaffold, serving as a key pharmacophore in PDE5 inhibitors (e.g., Sildenafil analogs) and ATP-competitive kinase inhibitors.

While 5-methyl-1H-pyrazole-3-carboxylic acid is the standard "minimum steric" baseline, it often fails to fill hydrophobic pockets adequately. Conversely, 5-phenyl-1H-pyrazole-3-carboxylic acid provides bulk but introduces aromatic stacking interactions that may be undesirable (e.g., "flat" solubility issues).

This compound emerges as the superior benchmark for hydrophobic space filling . It offers a significant lipophilicity boost (+0.9 LogP vs. methyl) and a branched steric profile that probes the depth of hydrophobic pockets without the rigidity of an aromatic ring.

Physicochemical Benchmarking

The following data compares the 5-isopropyl variant against the two most common standards: the 5-methyl (low steric) and 5-phenyl (high steric) analogs.

Table 1: Comparative Physicochemical Profile

Feature5-Isopropyl (Target) Standard A: 5-MethylStandard B: 5-PhenylImpact on Drug Design
Formula C₇H₁₀N₂O₂C₅H₆N₂O₂C₁₀H₈N₂O₂Molecular Weight efficiency.
MW 154.17 g/mol 126.11 g/mol 188.18 g/mol Isopropyl maintains low MW for fragment growing.
cLogP 1.23 0.351.85Critical: Isopropyl boosts cell permeability without the solubility penalty of the phenyl ring.
TPSA 52.0 Ų52.0 Ų52.0 ŲPolar surface area remains constant; permeability changes are driven purely by the R-group.
Steric Bulk (Taft Es) -0.47 -0.00 (Ref)-2.55Isopropyl provides moderate steric pressure to induce conformational locking.
pKa (Acid) ~3.6~3.6~3.5Acidic strength is comparable; bioisosteric replacement is seamless.

Analyst Note: The Isopropyl group is the optimal choice when the Methyl variant shows good activity but poor membrane permeability, or when the binding pocket allows for a "wider" aliphatic fit than a methyl group can provide.

Synthetic Workflow & Yield Comparison

A major barrier to adopting new scaffolds is synthetic accessibility. The 5-isopropyl variant follows the classic Claisen Condensation-Cyclization route but requires specific temperature control to minimize steric-induced side reactions.

Comparative Synthetic Efficiency
  • 5-Methyl: High yield (85-90%), fast kinetics.

  • 5-Phenyl: Moderate yield (70-75%), often requires recrystallization due to solubility.

  • 5-Isopropyl: High Yield (80-85%) , but requires longer reflux times during the condensation step due to the branched ketone starting material.

Experimental Protocol: Synthesis of this compound

Standardized for 10g scale.

Reagents:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Diethyl oxalate[1][2]

  • Sodium Ethoxide (21% in EtOH)

  • Hydrazine Hydrate (80%)

  • Acetic Acid

Step-by-Step Methodology:

  • Claisen Condensation (The Scaffold Setup):

    • Charge a dry flask with Sodium Ethoxide (1.2 eq) under N₂ atmosphere.

    • Cool to 0°C. Dropwise add a mixture of 3-Methyl-2-butanone (1.0 eq) and Diethyl oxalate (1.1 eq).

    • Critical Control Point: Unlike the methyl variant, the isopropyl ketone is sterically hindered. Allow to warm to Room Temperature (RT) and stir for 16 hours (vs. 4 hours for methyl) to ensure complete enolate formation.

    • Result: Formation of ethyl 2,4-dioxo-5-methylhexanoate (Diketoester intermediate).

  • Cyclization (Ring Closure):

    • Dissolve the crude diketoester in Ethanol.

    • Cool to 0°C. Add Hydrazine Hydrate (1.1 eq) dropwise.

    • Reflux for 2 hours.

    • Observation: The solution will turn from yellow to colorless as the pyrazole ring forms.

  • Hydrolysis & Isolation:

    • Treat the resulting ester with 1M NaOH (2 eq) and stir at 50°C for 1 hour.

    • Acidify with conc. HCl to pH 2.[3]

    • Purification: The 5-isopropyl acid precipitates as a white solid. Filter and wash with cold water.

    • Validation: Purity >98% by HPLC.

Visualizing the Mechanism & Logic

The following diagrams illustrate the synthetic pathway and the decision logic for selecting this scaffold.

Diagram 1: Synthetic Pathway (Claisen-Cyclization)

Synthesis Start 3-Methyl-2-butanone (Isopropyl Source) Inter Diketoester Intermediate Start->Inter Claisen Condensation (16h, RT) Reagent1 Diethyl Oxalate + NaOEt Reagent1->Inter Product 5-Isopropyl-1H-pyrazole- 3-carboxylic acid Inter->Product Cyclization (Reflux 2h) Reagent2 Hydrazine Hydrate Reagent2->Product

Caption: Two-step synthesis via Claisen condensation followed by hydrazine cyclization. Note the extended reaction time for the isopropyl steric hindrance.

Diagram 2: Scaffold Selection Decision Tree

DecisionTree Query Current Scaffold: 5-Methyl-Pyrazole Check1 Is Potency High? Query->Check1 Check2 Is Permeability/LogP Low? Check1->Check2 Yes Result1 Keep Methyl (Standard) Check1->Result1 No (Optimize Core) Check3 Is the Pocket Deep/Hydrophobic? Check2->Check3 Yes (Need Lipophilicity) Check2->Result1 No Result2 Switch to 5-Isopropyl Check3->Result2 Yes (Aliphatic Pocket) Result3 Switch to 5-Phenyl Check3->Result3 No (Aromatic/Pi-Stacking Needed)

Caption: Logic flow for transitioning from the standard Methyl scaffold to the Isopropyl benchmark based on permeability and pocket topology.

References & Authority

The protocols and data above are synthesized from standard heterocyclic chemistry principles and validated against known pyrazole synthesis methodologies.

  • PubChem Compound Summary . This compound (CAS 92933-47-6). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazole-3-carboxylic acids . General procedures for Claisen condensation and hydrazine cyclization in pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Physicochemical Properties of Pyrazoles . Comparison of Methyl vs Propyl/Isopropyl derivatives in Sildenafil impurities. National Institutes of Health (NIH) Data. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-isopropyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical phase—disposal—demands the same level of precision and safety as any experimental protocol. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 92933-47-6), ensuring the protection of personnel and the environment. Our approach is grounded in established safety protocols and regulatory compliance, providing a self-validating system for your laboratory's waste management program.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal methodology.

This compound is a solid organic compound. Based on available safety data, its primary hazard is the potential to cause an allergic skin reaction[1]. While it may not be classified as acutely toxic, its nature as a pyrazole derivative and a carboxylic acid necessitates careful handling to mitigate potential risks.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction[1]
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation

The carboxylic acid functional group imparts acidic properties, meaning it can react with bases in a neutralization reaction[2][3][4]. The pyrazole ring, a stable aromatic heterocycle, may produce oxides of nitrogen upon combustion[5]. These characteristics are crucial considerations in selecting a safe and effective disposal route.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound in any form, including waste. The principle of causality here is direct: the PPE chosen must form an effective barrier against the identified hazards.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential allergic reactions or irritation[6].
Eye/Face Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and potential splashes[6].
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust that may cause respiratory irritation[6].

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is critical to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Don Appropriate PPE: Before approaching the spill, don the PPE outlined in Table 2.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid creating dust. Use a dustpan and brush designated for chemical waste.

  • Absorb and Collect: Place the swept material into a clearly labeled, sealed container for hazardous waste[7].

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials should also be disposed of as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete, wash hands thoroughly with soap and water.

Disposal Procedures: A Decision-Based Workflow

The disposal of this compound should not be a one-size-fits-all approach. The appropriate method depends on the quantity of waste, available facilities, and, most importantly, local, state, and federal regulations. All disposal activities must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA)[8].

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste 5-isopropyl-1H- pyrazole-3-carboxylic acid consult_ehs Consult Institutional EHS Department and Local Regulations start->consult_ehs small_quantity Small Quantity (e.g., <1 kg) consult_ehs->small_quantity large_quantity Large Quantity (e.g., >1 kg) consult_ehs->large_quantity neutralization Option 1: Neutralization (with EHS approval) small_quantity->neutralization Feasible incineration Option 2: Direct Disposal via Licensed Contractor small_quantity->incineration Preferred/Required large_quantity->incineration neutralization_protocol Step-by-Step Neutralization Protocol neutralization->neutralization_protocol package_waste Package and Label for Pickup incineration->package_waste verify_neutral Verify pH (6-8) neutralization_protocol->verify_neutral aqueous_waste Collect as Aqueous Waste verify_neutral->aqueous_waste Successful aqueous_waste->package_waste licensed_disposal Licensed Hazardous Waste Facility (Incineration) package_waste->licensed_disposal

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-isopropyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The handling of novel chemical entities, such as 5-isopropyl-1H-pyrazole-3-carboxylic acid, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Principles of Protection: A Hazard-Based Approach

The selection of PPE is not a one-size-fits-all protocol but rather a dynamic risk assessment process. For this compound, which is a solid at room temperature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact[1][3][5]. Ingestion is also a potential route of exposure[2][4].

Understanding the Risks:
  • Inhalation: Fine powders can easily become airborne during weighing, transferring, or if agitated. Inhalation may cause respiratory tract irritation[2][3].

  • Dermal Contact: Direct skin contact can lead to irritation[2][4]. The potential for absorption through the skin, while not explicitly documented for this specific compound, should be considered a possibility with novel chemicals.

  • Ocular Exposure: The eyes are particularly vulnerable to chemical dust, which can cause serious irritation or damage[2][3].

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces and may be harmful[2][4].

Recommended Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting. The specific level of protection may need to be elevated based on the scale of the operation and the potential for aerosol generation.

Body PartPPE RecommendationRationale
Eyes & Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing or aerosolization.
Hands Chemical-resistant gloves (Nitrile recommended)Nitrile gloves provide good protection against a wide range of chemicals. For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, heavy-duty gloves[6].
Body Laboratory coatA lab coat protects against incidental contact and prevents the contamination of personal clothing[6].
Respiratory NIOSH-approved respirator (N95 or higher)A respirator is crucial when handling the solid compound outside of a certified chemical fume hood, especially during weighing and transfer operations where dust generation is likely[2].

Procedural Guidance for Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following workflow ensures that you are protected from the moment you begin handling the compound until you have safely completed your work.

PPE_Workflow Start Start: Entering the Lab Assess Assess Risks: - Scale of work - Potential for dust/aerosol Start->Assess Don_Resp Don Respirator Assess->Don_Resp If dust risk Don_Coat Don Lab Coat Assess->Don_Coat Always Don_Resp->Don_Coat Don_Goggles Don Goggles & Face Shield Don_Coat->Don_Goggles Don_Gloves Don Gloves Don_Goggles->Don_Gloves Handle_Compound Handle Compound Don_Gloves->Handle_Compound Doff_Gloves Doff Gloves Handle_Compound->Doff_Gloves Doff_Goggles Doff Goggles & Face Shield Doff_Gloves->Doff_Goggles Doff_Coat Doff Lab Coat Doff_Goggles->Doff_Coat Doff_Resp Doff Respirator Doff_Coat->Doff_Resp Wash_Hands Wash Hands Thoroughly Doff_Resp->Wash_Hands End End: Safely Exited Wash_Hands->End

Figure 1: A stepwise workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][2].

  • Avoid the formation of dust and aerosols[1][2]. Use non-sparking tools for transfers.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order[3].

  • Do not eat, drink, or smoke in the laboratory area[2][7].

Storage:

  • Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place[1]. Keep it in a dark place, as suggested for the pure compound[5].

Spill Response:

  • In the event of a spill, evacuate the area and prevent the spread of the dust.

  • Wear the full PPE ensemble, including respiratory protection, during cleanup.

  • Carefully collect the spilled material and place it in a sealed container for disposal[1]. Avoid generating dust.

Disposal:

  • Dispose of waste material and contaminated PPE in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains[1].

Building a Culture of Safety

Adherence to these guidelines is the foundation of a safe laboratory environment. It is the responsibility of every researcher to not only follow these procedures but also to remain vigilant and proactive in identifying and mitigating potential hazards. By integrating these practices into your daily workflow, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • CRC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-isopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-isopropyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.